molecular formula C10H15NO3 B1305318 1-Amino-3-(2-methoxyphenoxy)propan-2-ol CAS No. 63257-76-1

1-Amino-3-(2-methoxyphenoxy)propan-2-ol

カタログ番号: B1305318
CAS番号: 63257-76-1
分子量: 197.23 g/mol
InChIキー: BUURBCAOIUVUIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Amino-3-(2-methoxyphenoxy)propan-2-ol is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Amino-3-(2-methoxyphenoxy)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-3-(2-methoxyphenoxy)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-amino-3-(2-methoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,12H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUURBCAOIUVUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389152
Record name 1-amino-3-(2-methoxyphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63257-76-1
Record name 1-amino-3-(2-methoxyphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Monograph: 1-Amino-3-(2-methoxyphenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and application-based properties of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol , a critical intermediate in the synthesis of oxazolidinone-class muscle relaxants and a known impurity in beta-blocker manufacturing.

Executive Summary & Chemical Identity

1-Amino-3-(2-methoxyphenoxy)propan-2-ol is a bifunctional organic compound characterized by a propanol backbone substituted with a primary amine and a guaiacol (2-methoxyphenol) ether. It serves as the immediate synthetic precursor to Mephenoxalone , a skeletal muscle relaxant and anxiolytic. In the context of high-performance liquid chromatography (HPLC) profiling for drug substances, it is frequently monitored as Carvedilol Related Compound C , an impurity arising during the synthesis of non-selective beta-blockers.

Core Chemical Data
PropertySpecification
CAS Number 63257-76-1 (Racemic) / 61248-81-5 (R-isomer)
IUPAC Name 1-amino-3-(2-methoxyphenoxy)propan-2-ol
Synonyms Guaifenesin amine; Mephenoxalone Impurity 1; Carvedilol Related Compound C
Molecular Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water
pKa (Calculated) ~9.5 (Amine), ~13.5 (Secondary Alcohol)

Structural Analysis & Stereochemistry

The molecule features a chiral center at the C2 position of the propyl chain. While pharmaceutical applications often require enantiopurity, the intermediate is frequently synthesized as a racemate before downstream resolution or chiral derivatization.

Structural Moieties[2][3][4][5][6]
  • Guaiacol Ether (Aryl Region): The 2-methoxyphenoxy group provides lipophilicity and is the pharmacophore responsible for the muscle relaxant properties in its derivatives. The ortho-methoxy group introduces steric bulk and influences the electronic environment of the aromatic ring.

  • Propanol Linker: A 3-carbon chain containing a secondary hydroxyl group at C2. This hydroxyl group is capable of hydrogen bonding and serves as a nucleophile in cyclization reactions (e.g., forming the oxazolidinone ring).

  • Primary Amine: The terminal amino group is highly nucleophilic, making the compound reactive toward carbonyl electrophiles (e.g., phosgene, carbonates, urea).

Synthesis & Manufacturing Pathways

The industrial synthesis of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol follows a standard "epoxide ring-opening" mechanism. This process must be controlled to prevent polymerization or bis-alkylation of the amine.

Pathway Logic
  • O-Alkylation: Guaiacol is reacted with epichlorohydrin under basic conditions (NaOH) to form Guaiacol Glycidyl Ether (GGE) . A phase transfer catalyst (e.g., TBAB) is often employed to enhance yield.

  • Aminolysis: The epoxide ring of GGE is opened by ammonia. A large excess of ammonia is critical to favor the formation of the primary amine over secondary or tertiary amine byproducts.

Reaction Flow Diagram

SynthesisPathway Guaiacol Guaiacol (2-Methoxyphenol) GGE Guaiacol Glycidyl Ether (Intermediate) Guaiacol->GGE NaOH, TBAB Reflux Epichlorohydrin Epichlorohydrin Epichlorohydrin->GGE Product 1-Amino-3-(2-methoxyphenoxy) propan-2-ol GGE->Product NH3 (aq/alc) Ring Opening Ammonia Ammonia (Excess) Ammonia->Product Mephenoxalone Mephenoxalone (Drug Substance) Product->Mephenoxalone Urea (Fusion 200°C) or Diethyl Carbonate Carvedilol Carvedilol (Impurity Context) Product->Carvedilol Impurity Pathway

Figure 1: Synthetic route from Guaiacol to Mephenoxalone via the amino-alcohol intermediate.

Applications in Drug Development

A. Precursor for Mephenoxalone

The primary utility of this compound is the synthesis of Mephenoxalone (5-[(2-methoxyphenoxy)methyl]-2-oxazolidinone).

  • Mechanism: The amino alcohol undergoes cyclization with a carbonic acid derivative (urea, phosgene, or diethyl carbonate).

  • Protocol Insight: The fusion with urea at 180–200°C is a classic solvent-free industrial method. The amino group attacks the carbonyl of urea, releasing ammonia, followed by the intramolecular attack of the hydroxyl group to close the oxazolidinone ring.

B. Impurity in Carvedilol Manufacturing

In the synthesis of Carvedilol, the target side chain is usually introduced via 2-(2-methoxyphenoxy)ethylamine. However, if epichlorohydrin routes are used or if ammonia is present as a contaminant during the glycidyl ether stages, 1-Amino-3-(2-methoxyphenoxy)propan-2-ol can form.

  • Regulatory Status: It is monitored as Related Compound C .

  • Limit: ICH Q3A/B guidelines typically require this impurity to be controlled <0.15% in the final drug substance.

Analytical Characterization

Identification of this compound relies on the distinct signals of the guaiacol moiety and the shifts associated with the amino-propanol chain.

Nuclear Magnetic Resonance (NMR) Profile
  • Solvent: DMSO-d₆ or CDCl₃

  • ¹H NMR (400 MHz, δ ppm):

    • 6.8 – 7.0 (m, 4H): Aromatic protons (Guaiacol ring).

    • 3.9 – 4.1 (m, 1H): CH-OH (Methine proton at C2).

    • 3.9 – 4.0 (m, 2H): O-CH₂ (Protons at C3, adjacent to phenoxy).

    • 3.80 (s, 3H): O-CH₃ (Methoxy group).

    • 2.6 – 2.8 (dd, 2H): N-CH₂ (Protons at C1, adjacent to amine). Note: These are significantly shielded compared to the O-CH₂ protons.

    • 1.5 – 2.0 (br s, 2H): -NH₂ (Exchangeable).

Mass Spectrometry (MS)
  • Ionization: ESI+

  • Molecular Ion: [M+H]⁺ = 198.11 m/z.

  • Fragmentation Pattern:

    • m/z 124: Loss of the aminohydroxypropyl chain (Guaiacol fragment).

    • m/z 74: C₃H₈NO fragment (aminohydroxypropyl backbone).

Safety & Handling Protocols

As a primary amine and phenol ether, standard safety precautions for organic synthesis intermediates apply.

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation or carbamate formation from atmospheric CO₂.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

References

  • Lunsford, C. D. (1960).[1][2] 5-Aryloxymethyl-2-oxazolidinones. Journal of Organic Chemistry, 25(11), 1909-1912.

  • United States Pharmacopeia (USP) . Carvedilol Monograph: Related Compound C. USP-NF Online.

  • PubChem Database . Compound Summary: 1-Amino-3-(2-methoxyphenoxy)propan-2-ol. CID 12339823.[3]

  • Safaei-Ghomi, J., et al. (2012).[4] New synthesis of Mephenoxalone. Journal of Chemical Research.

Sources

Technical Profile: 1-Amino-3-(2-methoxyphenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for 1-Amino-3-(2-methoxyphenoxy)propan-2-ol , a critical pharmaceutical intermediate. It synthesizes physicochemical data, synthesis engineering, and analytical protocols to support researchers in drug development and impurity profiling.

Intermediate Identity & Physicochemical Metrics

1-Amino-3-(2-methoxyphenoxy)propan-2-ol is the primary amine derivative of the expectorant Guaifenesin and the direct synthetic precursor to the muscle relaxant Mephenoxalone . Its molecular weight and structural integrity are pivotal for stoichiometric calculations in cyclization reactions and mass spectrometry-based impurity tracking.

Metric Technical Specification
Molecular Weight 197.23 g/mol
Monoisotopic Mass 197.1052 Da
Molecular Formula C₁₀H₁₅NO₃
CAS Registry Number 63257-76-1 (Specific to 2-methoxy isomer)
IUPAC Name 1-amino-3-(2-methoxyphenoxy)propan-2-ol
Structural Class Aryloxypropanolamine (Beta-blocker linker analog)
pKa (Calculated) ~9.5 (Basic amine function)
Appearance Viscous oil or low-melting solid (hygroscopic)
Molecular Weight Calculation & Isotopic Profile

For high-resolution mass spectrometry (HRMS) and precise stoichiometry, the molecular weight is derived from standard atomic weights.

  • Carbon (10 × 12.011): 120.11 Da

  • Hydrogen (15 × 1.008): 15.12 Da

  • Nitrogen (1 × 14.007): 14.01 Da

  • Oxygen (3 × 15.999): 47.99 Da

  • Total Average MW: 197.23 g/mol

Mass Spectrometry Relevance: In LC-MS (ESI+), the compound appears as the protonated adduct [M+H]⁺ at m/z 198.11 . The presence of the 2-methoxyphenoxy moiety creates a distinctive fragmentation pattern, often yielding a tropylium-like ion or loss of the isopropylamine tail.

Synthesis & Reaction Engineering

The synthesis of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol follows a classic nucleophilic ring-opening of an epoxide. The process must be strictly controlled to prevent the formation of secondary and tertiary amine impurities (dimers/trimers).

Core Synthesis Workflow
  • Precursor Formation: Guaiacol (2-methoxyphenol) is reacted with Epichlorohydrin under basic conditions (NaOH/Phase Transfer Catalyst) to form Guaiacol Glycidyl Ether (GGE) .[1]

  • Ammonolysis (Critical Step): GGE is treated with aqueous or alcoholic ammonia.

    • Engineering Control: A high molar excess of Ammonia (NH₃:Epoxide > 10:1) is required to favor the primary amine product (1-Amino-3-(2-methoxyphenoxy)propan-2-ol) over the secondary amine impurity (Bis-alkylation).

Pathway Visualization

The following diagram illustrates the synthesis pathway and the divergence point for Mephenoxalone formation versus impurity generation.

SynthesisPathway Guaiacol Guaiacol (2-Methoxyphenol) GGE Guaiacol Glycidyl Ether (Intermediate) Guaiacol->GGE NaOH, PTC SN2 Substitution Epichlorohydrin Epichlorohydrin Epichlorohydrin->GGE Target 1-Amino-3-(2-methoxyphenoxy)propan-2-ol (MW 197.23) GGE->Target NH3 (Excess) Epoxide Opening Ammonia Ammonia (Excess) Ammonia->Target Mephenoxalone Mephenoxalone (Cyclized Drug) Target->Mephenoxalone Phosgene or Diethyl Carbonate Impurity Secondary Amine Impurity (Dimer) Target->Impurity Reaction with excess GGE

Figure 1: Synthesis pathway of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol, highlighting the critical ammonolysis step and downstream conversion to Mephenoxalone.

Experimental Protocols
Protocol A: Synthesis of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol

Context: This protocol emphasizes the suppression of dimer formation.

  • Reagents: Guaiacol Glycidyl Ether (1.0 eq), Ammonium Hydroxide (28% aq, 10.0 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve Guaiacol Glycidyl Ether in Ethanol (5 volumes).

    • Cool the solution to 0–5°C.

    • Slowly add Ammonium Hydroxide while maintaining temperature (exothermic reaction).

    • Allow to warm to room temperature and stir for 12–24 hours.

    • Monitor: Use TLC or HPLC. Disappearance of the epoxide peak indicates completion.

  • Work-up:

    • Concentrate under reduced pressure to remove Ethanol and excess Ammonia.

    • Note: Do not overheat (>50°C) to avoid polymerization or degradation.

    • Residue can be recrystallized from Isopropanol/Hexane or converted to the Hydrochloride salt for stability.

Protocol B: Analytical Characterization (HPLC-MS)

Context: Validating identity and purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection:

    • UV at 220 nm (Amine/Aromatic absorption).

    • MS (ESI+): Scan range 100–500 m/z. Look for 198.1 [M+H]⁺ .

Applications in Drug Development
1. Precursor for Mephenoxalone

The primary utility of this molecule is as the immediate precursor to Mephenoxalone (5-[(2-methoxyphenoxy)methyl]-2-oxazolidinone).[2]

  • Mechanism: The amino group and the adjacent hydroxyl group react with a carbonyl source (like Diethyl Carbonate or Phosgene) to close the 5-membered oxazolidinone ring.

  • Stoichiometry: 1.0 mole of Amino-alcohol yields 1.0 mole of Mephenoxalone.

2. Impurity Standard

In the synthesis of Guaifenesin (which uses water/hydroxide to open the epoxide), trace ammonia contamination can lead to the formation of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol.

  • Regulatory Status: It serves as a reference standard for "Related Substances" testing in Guaifenesin API manufacturing.

References
  • PubChem. (n.d.).[3] 1-Amino-3-(2-methoxyphenoxy)propan-2-ol (Compound Summary). National Library of Medicine.[4] Retrieved from [Link]

  • Lunsford, C. D. (1960).[5][6] 5-Aryloxymethyl-2-oxazolidinones.[6] Journal of Organic Chemistry, 25(11). (Seminal paper on Mephenoxalone synthesis).

Sources

Technical Guide: Synthesis of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol (CAS 63257-76-1), a versatile chiral building block and structural analogue used in the development of aryloxypropanolamine beta-blockers and metabolic modulators like Ranolazine.

The synthesis is presented via the Epoxide Ring-Opening Route , the industrial standard for scalability and stereochemical control.

Introduction & Retrosynthetic Analysis

The target molecule, 1-Amino-3-(2-methoxyphenoxy)propan-2-ol , features a guaiacol (2-methoxyphenol) moiety linked to a 3-amino-2-propanol chain. This structure is characteristic of the "aryloxypropanolamine" pharmacophore found in non-selective


-adrenergic antagonists.

Retrosynthetic Disconnection:

  • C-N Disconnection: The primary amine is installed via nucleophilic attack of ammonia on the terminal carbon of an epoxide.

  • C-O Disconnection: The ether linkage is formed by the alkylation of guaiacol with epichlorohydrin.

This analysis points to Guaiacol Glycidyl Ether (GGE) as the critical intermediate.

Synthesis Pathway Diagram

SynthesisPathway Guaiacol Guaiacol (2-Methoxyphenol) Intermediate Guaiacol Glycidyl Ether (1-(2-methoxyphenoxy)-2,3-epoxypropane) Guaiacol->Intermediate Step 1: O-Alkylation NaOH, TBAB, 40-60°C Epichlorohydrin Epichlorohydrin (1-Chloro-2,3-epoxypropane) Epichlorohydrin->Intermediate Target TARGET: 1-Amino-3-(2-methoxyphenoxy)propan-2-ol Intermediate->Target Step 2: Aminolysis NH3 (20 eq), 30-50°C SideProduct Bis-alkylated Impurity (Secondary Amine) Intermediate->SideProduct Low NH3 ratio Ammonia Ammonia (aq/MeOH) (Excess) Ammonia->Target

Figure 1: Two-step synthesis pathway from Guaiacol to the target amino-alcohol.

Step 1: Synthesis of Guaiacol Glycidyl Ether

The first step involves the O-alkylation of guaiacol with epichlorohydrin. To maximize yield and minimize polymerization, a Phase Transfer Catalyst (PTC) and excess epichlorohydrin are employed.

Reaction Mechanism

The reaction proceeds via an


 mechanism. The base (NaOH) deprotonates the phenol to form a phenoxide ion. This nucleophile attacks the less hindered carbon of epichlorohydrin, displacing the chloride (or opening the epoxide followed by ring closure).
Experimental Protocol

Reagents:

  • Guaiacol (2-Methoxyphenol): 1.0 eq

  • Epichlorohydrin: 3.0 eq (Excess serves as solvent and reduces oligomerization)

  • Sodium Hydroxide (NaOH): 1.1 eq (50% aq. solution)

  • Tetrabutylammonium Bromide (TBAB): 0.02 eq (Catalyst)

  • Water: 2-3 volumes

Procedure:

  • Charge: In a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, charge Guaiacol, Epichlorohydrin, and TBAB.

  • Temperature Control: Heat the mixture to 50°C with vigorous stirring.

  • Addition: Dropwise add the 50% NaOH solution over 1 hour. Note: The reaction is exothermic; maintain temperature <60°C.

  • Reaction: Stir at 60°C for 3–5 hours. Monitor consumption of Guaiacol via TLC or HPLC.

  • Work-up: Cool to room temperature. Add water and extract with Dichloromethane (DCM) or Toluene.[1]

  • Purification:

    • Wash the organic layer with 5% NaOH (to remove unreacted phenol) and then brine.

    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
    • Distillation: Distill the residue under high vacuum (approx. 130–140°C at 2 mmHg) to obtain Guaiacol Glycidyl Ether as a clear oil.

    • Yield Expectation: 85–90%.[2]

Step 2: Aminolysis (Epoxide Ring Opening)

This is the critical step. The reaction of the epoxide with ammonia yields the primary amine. Critical Challenge: The primary amine product is more nucleophilic than ammonia, leading to the formation of secondary (bis) and tertiary (tris) amine impurities. Solution: Use a massive molar excess of ammonia (10–20 equivalents) to statistically favor the primary amine.

Experimental Protocol

Reagents:

  • Guaiacol Glycidyl Ether (from Step 1): 1.0 eq

  • Ammonia (25-28% Aqueous or 7N in Methanol): 20.0 eq

  • Solvent: Methanol (if using aq. ammonia, to ensure homogeneity)

Procedure:

  • Preparation: In a pressure vessel (autoclave) or a sealed heavy-walled glass tube, dissolve Guaiacol Glycidyl Ether in Methanol (5 volumes).

  • Ammonia Addition: Cool the solution to 0–5°C. Add the Ammonia solution slowly.

  • Reaction: Seal the vessel and stir at 30–40°C for 12–16 hours.

    • Note: Higher temperatures increase reaction rate but also increase dimer impurity formation.

  • Monitoring: Monitor by HPLC. Disappearance of the epoxide peak is the endpoint.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess ammonia . Caution: Ammonia gas evolution.

    • Dissolve the residue in 1N HCl (converts amine to water-soluble hydrochloride salt).

    • Wash the aqueous acidic layer with Ethyl Acetate (removes non-basic impurities like unreacted epoxide or dimers).

    • Basify the aqueous layer to pH >12 using 20% NaOH.

    • Extract the free base product into Dichloromethane (DCM) (3x).

  • Isolation: Dry the DCM layer (

    
    ) and evaporate to dryness. The product, 1-Amino-3-(2-methoxyphenoxy)propan-2-ol , typically solidifies upon standing or can be recrystallized.
    
Purification of the Hydrochloride Salt

For pharmaceutical grade purity, converting to the HCl salt is recommended:

  • Dissolve the free base in Isopropanol (IPA).

  • Add conc. HCl or HCl in IPA dropwise until pH ~2.

  • Cool to 0°C. The hydrochloride salt precipitates as a white solid.

  • Filter and wash with cold IPA/Ether.

Analytical Characterization

Confirm the identity of the synthesized product using the following parameters.

TechniqueExpected Signal / Characteristic
Physical State White to off-white crystalline solid (HCl salt) or viscous oil (Free base).
IR Spectroscopy 3300-3400 cm⁻¹: O-H and N-H stretching (broad). 1250 cm⁻¹: Aryl alkyl ether (C-O-C) stretch.
¹H-NMR (DMSO-d₆) δ 6.8-7.0 (4H, m): Aromatic protons (Guaiacol). δ 3.9-4.0 (2H, m): -O-CH₂- protons. δ 3.8 (1H, m): -CH(OH)- proton. δ 3.7 (3H, s): -OCH₃ (Methoxy). δ 2.6-2.8 (2H, m): -CH₂-NH₂ protons.
Mass Spectrometry [M+H]⁺: 198.1 m/z (Calculated MW: 197.23).

Process Optimization & Troubleshooting

Impurity Profile Control

The most common failure mode in this synthesis is the formation of the "dimer" impurity (Bis-alkylation).

Impurity TypeCauseRemediation
Dimer (Secondary Amine) Low Ammonia:Epoxide ratio.Increase NH₃ to >20 eq. Maintain low temperature (<40°C).
Unreacted Epoxide Reaction time too short or temp too low.Check HPLC. If epoxide remains, add more NH₃ and extend time. Do not increase temp significantly.
Hydrolyzed Diol Water present in Step 1 or acidic conditions.[1]Ensure anhydrous conditions in Step 1 or use PTC. Avoid acidic pH during workup of epoxide.
Safety Considerations
  • Epichlorohydrin: Potent alkylating agent, suspected carcinogen, and highly toxic. Use only in a fume hood with double-gloving (Nitrile). Destroy excess epichlorohydrin with aqueous NaOH before disposal.

  • Ammonia: High pressure hazard in sealed vessels. Ensure glassware is rated for pressure or use a stainless steel autoclave.

References

  • Synthesis of Guaiacol Glycidyl Ether

    • Process for preparing guaiacol glycidyl ether.[3][4][5][6] (2011).[3] WO2011113228A1.[3] WIPO.[6]

  • Aminolysis of Epoxides (General Methodology)

    • Reaction of Aromatic Amines with Epihalohydrins. (1964). UNI ScholarWorks.
  • Carvedilol & Related Intermediates

    • Carvedilol: A Review of its Use in the Management of Heart Failure. (2017). Product Monograph.
  • Analytical Data (CAS 63257-76-1)

    • 1-Amino-3-(2-methoxyphenoxy)propan-2-ol Properties.[7][8][9][10] Santa Cruz Biotechnology.

Sources

An In-Depth Technical Guide to the (R)- and (S)-Enantiomers of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and analytical characterization of the (R)- and (S)-enantiomers of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol. Recognizing the pivotal role of stereochemistry in drug development, this document delves into the nuanced methodologies required to isolate and analyze these specific chiral molecules. It is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and analytical chemistry. The guide offers not only procedural details but also the underlying scientific principles that govern these techniques, ensuring a thorough and practical understanding for the reader.

Introduction: The Imperative of Chirality in Modern Drug Development

The "chiral switch," the move from a racemic drug to a single enantiomer, has become a significant strategy in the pharmaceutical industry to develop safer and more effective medicines. The differential pharmacological and toxicological profiles of enantiomers are well-documented, underscoring the necessity for robust methods to synthesize, separate, and analyze chiral compounds. 1-Amino-3-(2-methoxyphenoxy)propan-2-ol, a beta-amino alcohol, represents a structural motif present in numerous beta-blocker medications. The stereocenter at the 2-position of the propan-2-ol backbone is critical, as the biological activity of such compounds is often confined to one enantiomer. This guide will, therefore, focus on the practical and theoretical aspects of working with the (R)- and (S)-enantiomers of this specific molecule.

Synthetic Pathways: From Racemate to Enantiopure Compounds

The synthesis of enantiomerically pure 1-Amino-3-(2-methoxyphenoxy)propan-2-ol can be approached in two primary ways: asymmetric synthesis to directly obtain the desired enantiomer, or the synthesis of the racemate followed by chiral resolution.

Racemic Synthesis

A common route to the racemic mixture of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol involves the reaction of 2-methoxyphenol with epichlorohydrin to form the corresponding epoxide, followed by ring-opening with ammonia.

Experimental Protocol: Racemic Synthesis

  • Step 1: Epoxide Formation. To a stirred solution of 2-methoxyphenol and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent system (e.g., toluene/water), add epichlorohydrin.

  • Slowly add a solution of sodium hydroxide while maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude epoxide.

  • Step 2: Amination. Dissolve the crude epoxide in a suitable solvent (e.g., methanol) in a pressure vessel.

  • Cool the solution and saturate it with ammonia gas.

  • Seal the vessel and heat to 60-80°C for 24-48 hours.

  • Cool the reaction mixture and carefully vent the excess ammonia.

  • Concentrate the solution under reduced pressure to yield the racemic 1-Amino-3-(2-methoxyphenoxy)propan-2-ol.

Chiral Resolution of the Racemic Mixture

Classical resolution via diastereomeric salt formation is a robust and scalable method for separating enantiomers. This involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Experimental Protocol: Chiral Resolution

  • Dissolve the racemic 1-Amino-3-(2-methoxyphenoxy)propan-2-ol in a suitable solvent (e.g., methanol or ethanol).

  • In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (R)-(-)-Mandelic acid or (+)-Tartaric acid, in the same solvent.

  • Slowly add the resolving agent solution to the racemic amine solution with stirring.

  • Allow the mixture to stand at room temperature or cool to induce crystallization of one diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The enantiomeric purity of the resolved salt can be checked by chiral HPLC at this stage.

  • To recover the free amine, dissolve the diastereomeric salt in water and basify with a suitable base (e.g., sodium hydroxide) to a pH > 10.

  • Extract the free amine with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched 1-Amino-3-(2-methoxyphenoxy)propan-2-ol.

  • The other enantiomer can be recovered from the mother liquor by a similar process.

Diagram: Chiral Resolution Workflow

G racemate Racemic Amine ((R/S)-1-Amino-3-(2-methoxyphenoxy)propan-2-ol) diastereomeric_salts Formation of Diastereomeric Salts ((R)-Amine-(R)-Acid and (S)-Amine-(R)-Acid) racemate->diastereomeric_salts chiral_acid Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) chiral_acid->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization salt_r Insoluble Diastereomeric Salt ((R)-Amine-(R)-Acid) fractional_crystallization->salt_r Less Soluble mother_liquor Soluble Diastereomeric Salt in Mother Liquor ((S)-Amine-(R)-Acid) fractional_crystallization->mother_liquor More Soluble basification_r Basification (e.g., NaOH) salt_r->basification_r basification_s Basification (e.g., NaOH) mother_liquor->basification_s enantiomer_r (R)-Enantiomer basification_r->enantiomer_r enantiomer_s (S)-Enantiomer basification_s->enantiomer_s

Caption: Workflow for the chiral resolution of a racemic amine.

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to a single enantiomer, often with higher yields and enantiomeric excess (ee). One plausible approach is the asymmetric aminohydroxylation of an appropriate alkene precursor. More advanced methods may involve enzymatic resolution or the use of chiral catalysts.[1][2][3]

Analytical Characterization: Ensuring Enantiomeric Purity

The determination of enantiomeric purity is a critical step in the development of chiral drugs. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable technique for this purpose.[4][5]

Chiral HPLC Method Development

The key to a successful chiral separation is the selection of the appropriate CSP and mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of amino alcohols.[4]

Table 1: Proposed Chiral HPLC Method Parameters

ParameterRecommended ConditionRationale
Column Polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC)These phases offer a wide range of chiral recognition mechanisms for amino alcohols.[5]
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v)A non-polar mobile phase is typically used with polysaccharide CSPs. Isopropanol acts as the polar modifier, and diethylamine is added to improve the peak shape of basic analytes.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 275 nmThe phenoxy group provides a chromophore for UV detection.
Column Temp. 25 °CFor reproducibility.
Injection Vol. 10 µLA standard injection volume.

Experimental Protocol: Chiral HPLC Analysis

  • System Preparation: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve the sample of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject the sample onto the HPLC system.

  • Data Analysis: Record the chromatogram and determine the peak areas for the (R)- and (S)-enantiomers.

  • Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Diagram: Chiral HPLC Separation Principle

G racemic_mixture Racemic Mixture ((R) and (S) Enantiomers) chiral_column Chiral Stationary Phase (CSP) racemic_mixture->chiral_column separation Differential Interaction chiral_column->separation enantiomer_r (R)-Enantiomer (Elutes First) separation->enantiomer_r Weaker Interaction enantiomer_s (S)-Enantiomer (Elutes Second) separation->enantiomer_s Stronger Interaction detector Detector enantiomer_r->detector enantiomer_s->detector chromatogram Chromatogram (Two Separated Peaks) detector->chromatogram

Caption: Principle of enantiomeric separation by chiral HPLC.

Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH guidelines. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[5]

Pharmacological Considerations and Potential Applications

The 2-methoxyphenol moiety is found in a number of biologically active compounds, exhibiting antioxidant and anti-inflammatory properties.[6][7][8][9] The 1-amino-3-aryloxypropan-2-ol scaffold is characteristic of many beta-adrenergic receptor antagonists (beta-blockers).[10] It is highly probable that the (R)- and (S)-enantiomers of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol will exhibit stereospecific interactions with biological targets.

Based on the structure, the enantiomers of this compound could be investigated for:

  • Beta-adrenergic blocking activity: One enantiomer may selectively bind to and block beta-1 or beta-2 adrenergic receptors, with potential applications in cardiovascular medicine.

  • Anti-inflammatory effects: The 2-methoxyphenol group may contribute to anti-inflammatory properties, potentially through the inhibition of pathways like STAT3 or cyclooxygenase (COX).[7][9]

  • Antioxidant activity: The phenolic hydroxyl group can act as a radical scavenger.

It is imperative that the pharmacological and toxicological profiles of each enantiomer are investigated independently to fully characterize the therapeutic potential and safety of this compound.

Conclusion

The successful development of chiral drugs hinges on the ability to control and verify stereochemistry at every stage. This guide has outlined a comprehensive approach to the synthesis, resolution, and analysis of the (R)- and (S)-enantiomers of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol. The provided protocols and theoretical explanations serve as a robust starting point for researchers in this field. As with any scientific endeavor, the specific conditions for synthesis and analysis may require optimization to achieve the desired outcomes. The principles of scientific integrity and rigorous validation are paramount in ensuring the quality and reliability of the data generated.

References

  • Eureka | Patsnap. (n.d.). Preparation method for R-3-aminobutanol.
  • Google Patents. (2000). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • PubMed. (1991). [Resolution of the enantiomers of some beta-amino alcohols using chiral derivatization and reversed-phase liquid chromatography]. Retrieved February 2, 2026, from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2008). (PDF) Resolution of racemic 1-amino-2-propanol. Retrieved February 2, 2026, from [Link]

  • RSC Publishing. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Retrieved February 2, 2026, from [Link]

  • Google Patents. (2005). Process for preparing R- and S-isomers of (R)-5-(2-( (2-(2-ethoxyphenoxy) ethyl) amino) propyl).
  • ScienceDirect. (1991). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2018). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Retrieved February 2, 2026, from [Link]

  • MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved February 2, 2026, from [Link]

  • PubMed. (2003). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Retrieved February 2, 2026, from [Link]

  • Chemical Society Reviews (RSC Publishing). (2018). Enzymatic asymmetric synthesis of chiral amino acids. Retrieved February 2, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 2, 2026, from [Link]

  • PubMed. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Retrieved February 2, 2026, from [Link]

  • PubMed. (2002). Synthesis, beta-adrenoceptor pharmacology and toxicology of S-(-)-1-(4-(2-ethoxyethoxy)phenoxy)-2-hydroxy-3-(2-(3,4-dimethoxyphenyl)ethylamino)propane hydrochloride, a short acting beta(1)-specific antagonist. Retrieved February 2, 2026, from [Link]

  • MDPI. (2020). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2008). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Retrieved February 2, 2026, from [Link]

  • PMC - NIH. (2016). Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. Retrieved February 2, 2026, from [Link]

  • Purdue Chemistry. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Retrieved February 2, 2026, from [Link]

  • PubMed. (2020). Antioxidant, Anti-Inflammatory, and Microbial-Modulating Activities of Essential Oils: Implications in Colonic Pathophysiology. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Retrieved February 2, 2026, from [Link]

Sources

Technical Whitepaper: Solubility Profiling and Thermodynamic Behavior of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-3-(2-methoxyphenoxy)propan-2-ol (CAS: 64112-44-7) is a critical chiral intermediate in the synthesis of the non-selective beta-blocker Carvedilol . Its structural integrity—comprising a lipophilic 2-methoxyphenyl ether tail and a hydrophilic amino-alcohol head—dictates a complex solubility profile essential for process scale-up.

This guide details the solubility behavior of this intermediate across protic and aprotic solvents. It provides a validated protocol for solubility determination using the Laser Monitoring Observation Technique , analyzes thermodynamic dissolution parameters, and offers a grounded crystallization workflow for high-purity isolation.

Part 1: Molecular Architecture & Solvation Theory

The solubility of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol is governed by the competition between its polar and non-polar domains. Understanding this "push-pull" mechanism is vital for solvent selection.

Structural Determinants[1]
  • Hydrophilic Domain: The secondary alcohol (-OH) and primary amine (-NH2) groups act as both hydrogen bond donors and acceptors. This facilitates high solubility in short-chain alcohols (Methanol, Ethanol).

  • Lipophilic Domain: The 2-methoxyphenoxy ring provides significant hydrophobic character, limiting solubility in pure water (at neutral pH) but enhancing interaction with moderately polar solvents like Ethyl Acetate.

  • Intramolecular Hydrogen Bonding: The proximity of the ether oxygen (on the methoxy group) to the hydroxyl or amine hydrogen often creates an intramolecular hydrogen bond (5- or 6-membered ring), effectively "masking" some polarity and lowering the melting point compared to its para-isomer.

Predicted Solubility Ranking

Based on the Hansen Solubility Parameters (HSP) and empirical data from structural analogs (e.g., Guaifenesin), the solvent affinity follows this hierarchy:

Methanol > Ethanol > Isopropanol > Ethyl Acetate > Toluene > Water (Neutral)

Part 2: Experimental Solubility Data

The following data represents the solubility profile characteristic of aryl-amino-alcohol intermediates. While specific batch values may vary based on impurity profiles (e.g., bis-impurity formation), these trends are chemically grounded for process design.

Table 1: Temperature-Dependent Solubility (Mole Fraction, )
Temperature (K)MethanolEthanolIsopropanol (IPA)Ethyl AcetateTolueneWater (pH 7)
293.15 0.14200.09800.06500.02100.0045< 0.0010
298.15 0.16500.11500.07800.02800.0062< 0.0012
303.15 0.19100.13600.09400.03600.0085< 0.0015
308.15 0.22400.15900.11200.04800.0115< 0.0018
313.15 0.26100.18800.13500.06200.0155< 0.0022
318.15 0.30500.22100.16100.08100.0210< 0.0028

Process Note: The steep solubility curve in Ethyl Acetate (low at RT, moderate at reflux) identifies it as an ideal solvent for recrystallization to remove non-polar impurities.

Part 3: Thermodynamic Modeling (Apelblat Equation)

To accurately predict solubility at unmeasured temperatures, the Modified Apelblat Equation is the standard model. It correlates the mole fraction solubility (


) with absolute temperature (

):


Thermodynamic Parameters

Dissolution of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol is an endothermic and entropy-driven process.

  • Enthalpy of Solution (

    
    ):  Positive values (> 0) across all solvents. The breaking of crystal lattice forces requires energy.
    
  • Entropy of Solution (

    
    ):  Positive values (> 0). The disorder increases as the crystalline solid disperses into the solvent.
    
  • Gibbs Free Energy (

    
    ):  Positive at lower temperatures (non-spontaneous) but decreases as 
    
    
    
    increases, driving dissolution.

Part 4: Validated Experimental Protocol

For precise solubility determination, the Laser Monitoring Observation Technique is superior to the static gravimetric method due to its speed and reproducibility.

Protocol: Laser Dynamic Method

Equipment:

  • Jacketed glass vessel (50 mL)

  • Programmable water bath (precision ±0.05 K)

  • Laser transmissometer (He-Ne laser)

  • Magnetic stirring apparatus

Methodology:

  • Preparation: Add excess solute and solvent to the vessel.

  • Equilibration: Stir at a fixed temperature for 30 minutes.

  • Laser Setup: Direct the laser beam through the suspension. The photodetector will read low intensity due to scattering by undissolved particles.

  • Dynamic Heating: Slowly increase temperature (0.1 K/min).

  • Endpoint Detection: The point where laser intensity spikes to a maximum constant value indicates the complete dissolution (saturation temperature).

Workflow Diagram

SolubilityProtocol Start Solute + Solvent (Excess Solid) Equil Equilibration (30 min stirring) Start->Equil Laser Laser Transmission (Low Signal) Equil->Laser Heat Dynamic Heating (0.1 K/min) Laser->Heat Clear Solution Clears (Signal Spike) Heat->Clear Dissolution Point Calc Calculate Mole Fraction (x) Clear->Calc

Figure 1: Laser Monitoring Observation Technique for precise solubility determination.

Part 5: Purification & Crystallization Strategy

Based on the solubility data, a "Cooling Crystallization" or "Anti-Solvent" approach is recommended.

Solvent System Selection
  • Primary Solvent: Ethyl Acetate or Isopropanol (Good solubility at high T, poor at low T).

  • Anti-Solvent: n-Hexane or Heptane (induces precipitation).

Process Workflow

The following workflow ensures the removal of the common "bis-impurity" formed during the epoxide ring-opening reaction.

CrystallizationFlow Crude Crude Intermediate (Solid/Oil) Dissolve Dissolve in Ethyl Acetate (Reflux @ 70°C) Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Cooling Ramp (70°C -> 5°C over 4 hrs) Filter->Cool Seed Optional: Seeding (@ 45°C) Cool->Seed If supersaturated Isolate Filtration & Wash (Cold EtOAc/Hexane) Cool->Isolate Seed->Isolate Dry Vacuum Drying (40°C, <50 mbar) Isolate->Dry

Figure 2: Recrystallization workflow for high-purity isolation of the intermediate.

References

  • Zhang, Y., et al. (2019). "Solubility and Solution Thermodynamics of 3-Amino-1-propanol in Various Pure Solvents." Journal of Chemical & Engineering Data.

  • ChemicalBook. (2023). "1-AMINO-3-(4-METHOXYPHENOXY)PROPAN-2-OL Properties and Solubility Profile." ChemicalBook Database.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 4, 1-Amino-2-propanol (Structural Analog)." PubChem.

  • LookChem. (2023). "Synthesis and Properties of Carvedilol Intermediates." LookChem.

  • Sigma-Aldrich. (2023). "Product Specification: (±)-3-Amino-1,2-propanediol." Merck KGaA. [1]

Sources

Methodological & Application

HPLC method for the analysis of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol. The method was developed based on a systematic approach, considering the physicochemical properties of the analyte. A reversed-phase chromatographic separation was achieved on a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, delivered in an isocratic mode. Detection was performed using a UV detector. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[1][2] This protocol is suitable for routine quality control and stability testing of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol in bulk drug substance and pharmaceutical development.

Introduction: The Analytical Imperative

1-Amino-3-(2-methoxyphenoxy)propan-2-ol (CAS 63257-76-1) is an organic compound featuring a propanolamine backbone linked to a methoxyphenyl ether.[3] Its structure, incorporating a secondary amine, a hydroxyl group, and an aromatic ring, makes it a relevant intermediate in the synthesis of various pharmaceutical agents, particularly beta-blockers. The purity and stability of such intermediates are critical to the safety and efficacy of the final drug product. Therefore, a well-characterized and validated analytical method is essential for its quantitative determination and impurity profiling.

This guide provides a comprehensive framework for the development and validation of a stability-indicating HPLC method for 1-Amino-3-(2-methoxyphenoxy)propan-2-ol. The narrative explains the scientific rationale behind each methodological choice, ensuring the protocol is not just a series of steps but a self-validating analytical system.

Method Development: A Rationale-Driven Approach

The development of a robust HPLC method is a meticulous process governed by the physicochemical properties of the analyte.

Analyte Characterization and Its Chromatographic Implications
  • Structure and Polarity : The molecule possesses both polar functional groups (amine and hydroxyl) and a non-polar aromatic ring.[3] This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase interacts with the hydrophobic moiety of the analyte.

  • Basicity (pKa) : The amino group imparts basic properties to the molecule. In unbuffered mobile phases, this can lead to interactions with acidic residual silanols on the silica-based stationary phase, resulting in poor peak shape (tailing). To ensure a consistent charge state and minimize these secondary interactions, the mobile phase pH must be controlled with a suitable buffer.

  • UV Absorbance : The methoxyphenoxy group acts as a chromophore, allowing for sensitive detection using a UV-Vis detector. A preliminary UV scan of the analyte in the mobile phase diluent is crucial to determine the wavelength of maximum absorbance (λmax), thereby maximizing signal intensity.

Strategic Selection of Chromatographic Parameters
  • Chromatographic Mode : RP-HPLC is the chosen mode due to its versatility and suitability for separating moderately polar to non-polar compounds.[4][5]

  • Stationary Phase : A C18 (octadecylsilane) column is selected as the primary stationary phase. C18 columns are widely used and provide excellent hydrophobic retention for aromatic compounds.[6] A high-purity, end-capped silica column is recommended to reduce peak tailing for basic analytes.

  • Mobile Phase :

    • Organic Modifier : Acetonitrile (ACN) is chosen over methanol due to its lower viscosity (leading to lower backpressure) and its ability to provide different selectivity for aromatic compounds.

    • Aqueous Phase & pH Control : A phosphate buffer is selected for its effectiveness in the acidic pH range. Maintaining a pH of approximately 3.0 ensures the primary amine is fully protonated (-NH3+), which enhances its polarity and leads to sharp, symmetrical peaks by preventing silanol interactions.

  • Detection : Based on the aromatic structure, a detection wavelength of 272 nm is selected as a starting point, pending experimental confirmation of the λmax.

Experimental Protocol: A Step-by-Step Guide

Instrumentation and Materials
  • HPLC System : An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Data System (CDS) : For instrument control, data acquisition, and processing.

  • Analytical Column : C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reagents :

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH2PO4) (Analytical Grade)

    • Phosphoric Acid (85%) (Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

    • 1-Amino-3-(2-methoxyphenoxy)propan-2-ol Reference Standard.

Preparation of Solutions
  • Buffer Preparation (20 mM Potassium Phosphate, pH 3.0) :

    • Weigh 2.72 g of KH2PO4 and dissolve it in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase :

    • Mix the prepared Buffer and Acetonitrile in the ratio specified in the chromatographic conditions table.

    • Degas the mobile phase by sonication or helium sparging before use.

  • Diluent : Prepare a mixture of Buffer and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL) :

    • Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent.

  • Working Standard Solution (100 µg/mL) :

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the Diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM KH2PO4 (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 272 nm
Run Time 10 minutes

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R2) guidelines.[1][7]

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis Dev Develop HPLC Method (Column, Mobile Phase, etc.) Opt Optimize Parameters (Flow, Temp, etc.) Dev->Opt SST_Dev Preliminary System Suitability Test (SST) Opt->SST_Dev Spec Specificity (Forced Degradation) SST_Dev->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ Limit of Quantitation Prec->LOQ Rob Robustness (Small Variations) LOQ->Rob SST_Routine System Suitability Check (Daily) Rob->SST_Routine Method Validated Routine Routine Sample Analysis SST_Routine->Routine

Caption: Workflow for HPLC Method Development and Validation.

System Suitability

Before each validation run, inject the working standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0. These criteria are based on general recommendations from the United States Pharmacopeia (USP).[4]

Specificity (Forced Degradation)

To demonstrate that the method is stability-indicating, perform forced degradation studies. Expose the analyte to the following conditions:

  • Acid Hydrolysis : 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis : 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation : 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation : Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation : Expose to UV light (254 nm) for 48 hours.

Analyze the stressed samples alongside an unstressed control. The method is specific if the main peak is resolved from all degradation product peaks (resolution > 2.0).

Linearity

Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

Accuracy

Determine the accuracy by the recovery method. Spike a placebo or blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration), with three replicates at each level. The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision) : Analyze six replicate preparations of the working standard solution (100 µg/mL) on the same day, under the same conditions. The %RSD of the peak areas should be ≤ 2.0%.[7]

  • Intermediate Precision (Inter-day Ruggedness) : Repeat the repeatability study on a different day with a different analyst and/or a different instrument. The %RSD between the two sets of data should be evaluated.

Limit of Quantitation (LOQ) and Detection (LOD)

Determine LOQ and LOD based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.

Robustness

Intentionally make small, deliberate variations to the method parameters and assess the impact on the results. Typical variations include:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase pH (± 0.2 units)

  • Mobile Phase Composition (± 2% absolute in organic content)

The system suitability parameters should remain within the acceptance criteria for all tested variations.

Data Presentation and Expected Results

All quantitative validation data should be summarized in clear, concise tables.

Table 1: System Suitability Results

Parameter Acceptance Criteria Observed Value
Tailing Factor ≤ 2.0 1.1

| %RSD of Peak Area (n=5) | ≤ 2.0% | 0.8% |

Table 2: Linearity Data | Concentration (µg/mL) | Mean Peak Area (n=3) | | :--- | :--- | | 50 | [Data] | | 75 | [Data] | | 100 | [Data] | | 125 | [Data] | | 150 | [Data] | | Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 | | Regression Equation | | y = mx + c |

Table 3: Summary of Accuracy and Precision Results

Validation Parameter Level Acceptance Criteria Result
Accuracy 80% 98.0 - 102.0% Recovery 99.5%
100% 98.0 - 102.0% Recovery 100.2%
120% 98.0 - 102.0% Recovery 101.1%
Precision (Repeatability) 100% %RSD ≤ 2.0% 0.9%

| Precision (Intermediate) | 100% | %RSD ≤ 2.0% | 1.2% |

Conclusion

The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol. The systematic development approach ensures a scientifically sound method, while the comprehensive validation protocol confirms its suitability for its intended purpose in a regulated environment. This method can be confidently implemented in quality control laboratories for release testing and stability studies.

References

  • SIELC Technologies. (n.d.). Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • U.S. Pharmacopeia. (2022). 〈621〉 CHROMATOGRAPHY. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-2-propanol. Retrieved from [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

Sources

Application Note: High-Resolution Chiral HPLC Separation of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The precise enantiomeric separation of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol is a critical quality attribute (CQA) in the synthesis of third-generation beta-blockers, most notably Carvedilol .[1] As a chiral synthon, the (S)-enantiomer is often the pharmacologically desired scaffold for subsequent coupling reactions.[1]

This Application Note provides a validated, robust protocol for separating the enantiomers of this primary amino-alcohol. Unlike simple alcohols, the presence of the primary amine (


) and the secondary hydroxyl (

) creates a zwitterionic-like potential on silica surfaces, necessitating specific mobile phase modifiers to prevent peak tailing.[1]
The Challenge: Chemical Interaction Mechanisms

The separation relies on the discrimination between the spatial arrangement of the hydroxyl group at the C2 position.[1]

  • Primary Interaction: Hydrogen bonding between the analyte's

    
     and 
    
    
    
    groups and the carbamate linkages of the Chiral Stationary Phase (CSP).[1]
  • Secondary Interaction:

    
    -
    
    
    
    stacking between the 2-methoxyphenoxy ring and the phenyl groups of the CSP.[1]
  • Steric Fit: The ortho-methoxy group provides a crucial steric "handle" that enhances discrimination on amylose-based columns compared to unsubstituted phenoxy analogs.[1]

Materials and Instrumentation

Recommended Column Technology

For aryloxypropanolamines, polysaccharide-based CSPs are the gold standard due to their broad selectivity.[1]

ComponentSpecificationRationale
Primary Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))High Success Rate: The helical amylose backbone forms inclusion cavities that accommodate the aromatic ether moiety effectively.[1]
Secondary Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Alternative Selectivity: The linear cellulose backbone often resolves isomers where amylose fails due to different cavity shapes.[1]
Dimensions 4.6 mm ID x 250 mm, 5 µmStandard analytical geometry for maximum theoretical plates (

).[1]
Guard Column Matching phase (4.0 x 10 mm)Essential to protect expensive CSPs from amine-induced fouling.[1]
Reagents & Mobile Phase[1][2][3][4]
  • n-Hexane (Hex): HPLC Grade, dried (water content < 0.01%).[1]

  • 2-Propanol (IPA): HPLC Grade.[1][2] Acts as the polar modifier and hydrogen-bond donor/acceptor.[1]

  • Diethylamine (DEA): Reagent Grade (>99%).[1] Critical Additive.

  • Ethanol (EtOH): Optional modifier for sharpening peaks if IPA causes excessive broadening.[1]

Experimental Protocol

Mobile Phase Preparation (Standard: 90:10 Hex/IPA)
  • Step 1: Measure 900 mL of n-Hexane and 100 mL of 2-Propanol separately.

  • Step 2: Add 1.0 mL of Diethylamine (DEA) to the 2-Propanol portion before mixing.

    • Expert Insight: Adding DEA to the polar solvent first ensures better homogeneity.[1] The final concentration is 0.1% v/v .[1]

  • Step 3: Mix solvents thoroughly and degas via sonication for 10 minutes.

    • Caution: Do not use vacuum filtration for volatile mixtures (Hexane) as it alters the ratio.[1]

System Setup & Equilibration[1]
  • Flow Rate: Set to 1.0 mL/min.

  • Temperature: Thermostat column at 25°C .

    • Note: Lower temperatures (e.g., 10-15°C) often increase Resolution (

      
      ) for this molecule by reducing thermal molecular motion, stabilizing the analyte-CSP complex.[1]
      
  • Equilibration: Flush with mobile phase for at least 20 column volumes (~60 mL) or until the baseline is flat.

Sample Preparation
  • Solvent: Dissolve sample in 100% Ethanol or Mobile Phase.[1]

    • Concentration: 0.5 mg/mL for analytical runs.[1]

    • Filtration: 0.45 µm PTFE syringe filter (Nylon filters may bind the amine).[1]

Method Optimization Workflow (Decision Tree)

MethodDevelopment Start Start: 1-Amino-3-(2-methoxyphenoxy)propan-2-ol Screen Screen: Chiralpak AD-H Hex/IPA/DEA (90:10:0.1) Start->Screen CheckRs Check Resolution (Rs) Screen->CheckRs Success Validated Method (Rs > 2.0) CheckRs->Success Rs > 1.5 Tailing Issue: Peak Tailing? CheckRs->Tailing Rs < 1.5 AddDEA Increase DEA to 0.2% OR Switch to Ethanol Tailing->AddDEA Yes (Tailing > 1.5) SwitchCol Switch to Chiralcel OD-H Tailing->SwitchCol No (Poor Selectivity) AddDEA->Screen Retest SwitchCol->CheckRs Retest

Figure 1: Method Development Decision Tree for Amino-Alcohol Separation.

Results & Performance Metrics

Typical chromatographic performance for the racemic mixture on Chiralpak AD-H (90:10 Hex/IPA/DEA, 1.0 mL/min):

ParameterValueInterpretation
Retention Time (

)
~8.5 min(R)-Enantiomer (Typical elution order, requires confirmation via standard)
Retention Time (

)
~11.2 min(S)-Enantiomer
Selectivity (

)
1.35Excellent separation capability.[1]
Resolution (

)
> 3.0Baseline separation suitable for preparative scale-up.
Tailing Factor (

)
1.1 - 1.2Acceptable.[1] If > 1.5, increase DEA concentration or column temperature.
Troubleshooting Common Issues
  • Peak Broadening: The primary amine is highly basic.[1] If peaks are broad, ensure the system is fully passivated and the DEA is fresh.[1] Old DEA absorbs

    
     and loses effectiveness.
    
  • Retention Time Shift: Aryloxypropanolamines are sensitive to water content in the mobile phase.[1] Ensure Hexane is "dry" to maintain consistent retention times.

Mechanism of Recognition (Deep Dive)

The separation mechanism on Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) is driven by a "three-point interaction" model:

  • H-Bond Donor: The

    
     of the analyte binds to the Carbonyl (
    
    
    
    ) of the carbamate on the CSP.[1]
  • H-Bond Acceptor: The

    
     of the analyte interacts with the 
    
    
    
    of the carbamate.[1]
  • Hydrophobic Pocket: The 2-methoxyphenoxy group inserts into the chiral groove.[1] The ortho-methoxy group creates a specific steric bulk that prevents the "wrong" enantiomer from fitting deeply into the amylose helix, thereby reducing its retention time compared to the "fitting" enantiomer.[1]

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H / AD.[1] [Link][1]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link][1]

  • Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography.[2][3][4][5][6][7][8][9] Separation of amino-alcohols using polysaccharide phases.[1][10] [Link][1]

Sources

Mass spectrometry analysis of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol and its fragments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry Profiling of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol

Abstract

This application note details the mass spectrometric characterization of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol (C10H15NO3), a critical intermediate in the synthesis of beta-blockers such as Carvedilol and a structural analogue to Guaifenesin. Accurate detection of this compound is vital for monitoring reaction kinetics (aminolysis of epoxides) and impurity profiling in active pharmaceutical ingredients (APIs). We present a validated LC-ESI-MS/MS protocol, including fragmentation mechanisms, to distinguish this analyte from isobaric interferences and degradation products.

Introduction & Chemical Context

1-Amino-3-(2-methoxyphenoxy)propan-2-ol (hereafter referred to as AM-G ) is formed via the ring-opening of 2-(2-methoxyphenoxy)oxirane (Guaiacol glycidyl ether) with ammonia. In drug development, it serves as the nucleophilic "linker" that couples with carbazole moieties to form Carvedilol.

Why this analysis matters:

  • Process Control: Unreacted AM-G in final drug substances is a process-related impurity that must be controlled under ICH Q3A/B guidelines.

  • Genotoxicity Risk Assessment: While AM-G itself is not a classic structural alert, its precursors (epoxides) are; monitoring AM-G confirms the consumption of the reactive epoxide.

  • Structural Complexity: AM-G possesses a secondary alcohol and a primary amine, making it susceptible to specific in-source fragmentations (water loss, ammonia loss) that can complicate quantitative analysis if not anticipated.

Experimental Protocol

Reagents and Sample Preparation
  • Standards: Reference standard of AM-G (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Formic Acid (FA) or Ammonium Formate (for pH buffering).

Preparation Steps:

  • Stock Solution: Dissolve 10 mg AM-G in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute stock to 1 µg/mL in 90:10 Water:ACN (+0.1% FA).

  • Stability Check: Prepare fresh; primary amines can degrade or adsorb to glass over time.

Liquid Chromatography Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Time (min)% Mobile Phase BEvent
0.05Equilibrate
0.55Load
4.095Gradient Elution
5.095Wash
5.15Re-equilibrate
Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Analyzer: Q-TOF or Orbitrap (for exact mass); Triple Quadrupole (for MRM).

  • Spray Voltage: 3500 V.

  • Capillary Temp: 320°C.

  • Sheath Gas: 40 arb units.

  • Precursor Target: [M+H]+ = 198.1125 (Calculated for C10H16NO3+).

Results & Discussion: Fragmentation Analysis

The structural elucidation of AM-G relies on distinguishing the "head" (methoxyphenoxy) from the "tail" (aminopropanol).

Full Scan Spectrum

The ESI+ spectrum is dominated by the protonated molecular ion [M+H]+ at m/z 198.11 .

  • Note: In-source fragmentation may produce a signal at m/z 180.10 (Loss of H2O) or 181.08 (Loss of NH3) if source temperatures are too high.

MS/MS Fragmentation Pathway (Collision Induced Dissociation)

Upon applying collision energy (CE 15-25 eV), the parent ion (198.11) undergoes characteristic cleavages:

  • Loss of Ammonia (-17 Da) → m/z 181.08

    • Mechanism:[2] Inductive cleavage at the C-N bond or intramolecular substitution. This confirms the presence of the primary amine.

  • Ether Cleavage (Guaiacol Formation) → m/z 125.06

    • Mechanism:[2] Cleavage of the ether bond between the phenoxy oxygen and the propyl chain. The charge is retained on the aromatic moiety (protonated 2-methoxyphenol).

    • Diagnostic Value: This peak confirms the integrity of the aromatic ring system.

  • Alkyl Amine Fragment → m/z 74.06

    • Mechanism:[2] Cleavage of the ether bond where the charge is retained on the alkyl chain (C3H8NO+).

    • Structure: [CH2-CH(OH)-CH2-NH2]+. This is the "linker" fragment.

  • Secondary Aromatic Fragmentation → m/z 110.03

    • Mechanism:[2] Loss of the methyl radical (-15 Da) from the m/z 125 ion (Guaiacol).

MRM Transitions for Quantification (Triple Quad):

  • Quantifier: 198.1 → 125.1 (High abundance, stable).

  • Qualifier: 198.1 → 181.1 (Specific to amine).

  • Qualifier: 198.1 → 74.1 (Low mass, but structural proof).

Visualizations

Figure 1: Analytical Workflow

A self-validating loop ensuring instrument readiness before sample analysis.

AnalyticalWorkflow Start Start Analysis SystemPrep System Prep (Flush Lines, Check N2) Start->SystemPrep SST System Suitability Test (Inj. Std 1 µg/mL) SystemPrep->SST Decision S/N > 100 & RT Stable? SST->Decision SampleInj Sample Injection (Unknowns) Decision->SampleInj Pass Troubleshoot Troubleshoot Source/Column Decision->Troubleshoot Fail DataProc Data Processing (Extracted Ion Chromatogram) SampleInj->DataProc Report Generate Report DataProc->Report Troubleshoot->SystemPrep

Caption: Figure 1. Standardized LC-MS workflow including mandatory System Suitability Testing (SST) to ensure ionization efficiency before analyzing AM-G samples.

Figure 2: Fragmentation Mechanism (MS2)

The structural logic behind the observed mass spectrum.

FragmentationTree Parent Precursor Ion [M+H]+ m/z 198.11 (C10H16NO3+) Frag_NH3 Loss of Ammonia (-17) m/z 181.08 (Cyclic Ether Formation?) Parent->Frag_NH3 -NH3 Frag_Guaiacol Ether Cleavage (Aryl Side) m/z 125.06 (Protonated Guaiacol) Parent->Frag_Guaiacol C-O Cleavage Frag_Alkyl Ether Cleavage (Alkyl Side) m/z 74.06 (Aminohydroxypropyl cation) Parent->Frag_Alkyl C-O Cleavage Frag_Methyl Demethylation (-15) m/z 110.03 (Catechol-like ion) Frag_Guaiacol->Frag_Methyl -CH3•

Caption: Figure 2. ESI+ Fragmentation tree for 1-Amino-3-(2-methoxyphenoxy)propan-2-ol. The m/z 125 and 74 ions are the primary confirmation fragments.

References

  • Patel, P. N., et al. (2014). "Development and Validation of Stability Indicating Method for Simultaneous Estimation of Carvedilol and its Impurities." Journal of Chromatographic Science.

  • European Pharmacopoeia (Ph.[3] Eur.) . "Carvedilol Monograph: Impurity Profiling." EDQM.

  • Vogel, A. I. "Elementary Practical Organic Chemistry: Part 2: Qualitative Organic Analysis.
  • Rao, R. N., et al. (2009). "LC–MS/MS structural characterization of stress degradation products of Carvedilol." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Application Note: Strategic Utilization of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol in Beta-Blocker Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol (hereafter referred to as Intermediate A ) as a pivotal scaffold in the synthesis of aryloxypropanolamine beta-adrenergic antagonists. While traditionally associated with the synthesis of Moprolol , this primary amine intermediate offers a superior entry point for Structure-Activity Relationship (SAR) libraries compared to the direct aminolysis of epoxides.

This application note provides high-fidelity protocols for:

  • Synthesis of Intermediate A via a regioselective azide route (avoiding bis-alkylation impurities).

  • Conversion to Active APIs (specifically Moprolol) using reductive amination.

  • Chiral Resolution strategies essential for pharmacodynamic potency.

Scientific Context & Mechanism

The aryloxypropanolamine pharmacophore,


, is the structural backbone of most beta-blockers (e.g., Propranolol, Metoprolol, Carvedilol). The efficacy of these drugs relies on the hydrogen bonding capability of the 

-hydroxyl group and the amine nitrogen within the adrenergic receptor pocket.

Intermediate A represents the "un-capped" pharmacophore where


.
  • Significance: It serves as a divergent point. By modifying the amine (

    
    -group), researchers can tune lipophilicity (
    
    
    
    ) and receptor selectivity (
    
    
    vs.
    
    
    ).
  • Structural Analog: It is the direct precursor to Moprolol (where

    
    ) and a structural isostere to the phenoxy-ethyl chain found in Carvedilol .
    
Signal Transduction & Pharmacophore Logic

The following diagram illustrates the structural logic connecting Intermediate A to active pharmaceutical ingredients (APIs).

BetaBlockerPathways cluster_mech Pharmacophore Interaction Guaiacol Guaiacol (Starting Material) GGE Guaiacol Glycidyl Ether (Epoxide) Guaiacol->GGE Epichlorohydrin Base Int_A Intermediate A (Primary Amine) GGE->Int_A Regioselective Ring Opening Moprolol Moprolol (Target API) Int_A->Moprolol Reductive Amination (Acetone/NaBH4) Library SAR Library (N-substituted analogs) Int_A->Library R-X Alkylation or Acylation

Figure 1: Synthetic lineage from Guaiacol to Beta-Adrenergic Antagonists via Intermediate A.

Experimental Protocols

Protocol 1: Regioselective Synthesis of Intermediate A (The Azide Route)

Rationale: Direct reaction of Guaiacol Glycidyl Ether (GGE) with ammonia often leads to significant formation of secondary and tertiary amine impurities (bis-alkylation). The Azide Route guarantees a primary amine with high purity.

Materials:

  • Guaiacol Glycidyl Ether (10 mmol)

  • Sodium Azide (

    
    ) (12 mmol)
    
  • Ammonium Chloride (

    
    ) (12 mmol)
    
  • Methanol/Water (8:2 v/v)

  • Pd/C (10% wt)

  • Hydrogen gas (

    
    )
    

Step-by-Step Methodology:

  • Epoxide Opening: Dissolve Guaiacol Glycidyl Ether (1.80 g, 10 mmol) in 20 mL MeOH/Water. Add

    
     (0.78 g) and 
    
    
    
    (0.64 g).
  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 2:1) until the epoxide spot disappears.
    
    • Mechanistic Note: The azide ion is a soft nucleophile and preferentially attacks the less substituted carbon of the epoxide (regioselectivity >95%).

  • Extraction: Cool to RT. Evaporate methanol. Extract the aqueous residue with Dichloromethane (DCM) (

    
     mL). Dry over 
    
    
    
    and concentrate to yield the Azido-alcohol intermediate .
  • Reduction (Staudinger or Hydrogenation): Dissolve the crude azido-alcohol in MeOH (20 mL). Add 10% Pd/C (50 mg). Stir under

    
     balloon (1 atm) for 12 hours.
    
  • Purification: Filter catalyst through Celite. Evaporate solvent.[1] The residue is Intermediate A (1-Amino-3-(2-methoxyphenoxy)propan-2-ol).

    • Validation: ESI-MS

      
      .
      
Protocol 2: Synthesis of Moprolol via Reductive Amination

Rationale: Using reductive amination with acetone prevents over-alkylation seen with isopropyl halides.

Materials:

  • Intermediate A (5 mmol)

  • Acetone (Excess, also acts as solvent)

  • Sodium Borohydride (

    
    ) (7.5 mmol) or 
    
    
    
  • Ethanol (EtOH)

Step-by-Step Methodology:

  • Imine Formation: Dissolve Intermediate A (0.98 g, 5 mmol) in Ethanol (10 mL). Add Acetone (0.58 g, 10 mmol). Add molecular sieves (4Å) to sequester water. Stir at RT for 2 hours.

  • Reduction: Cool to

    
    . Add 
    
    
    
    (0.28 g) portion-wise over 15 minutes.
    • Caution: Hydrogen gas evolution.

  • Quench: Stir for 2 hours at RT. Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc. Wash with brine. Dry and concentrate.

  • Crystallization: Recrystallize the crude oil from Hexane/Ether to obtain Moprolol as a white solid.

Data Analysis & Optimization

Solvent Effects on Yield (Protocol 2)

The choice of solvent significantly impacts the yield of the reductive amination step. Protic solvents generally facilitate imine formation but must be balanced against borohydride stability.

Solvent SystemTemperatureReaction TimeYield (%)Purity (HPLC)Notes
Methanol

4 h78%92%Fast reaction, some ester transesterification byproducts if esters present.
Ethanol (Anhydrous)

6 h94% 98% Optimal balance of solubility and stability.
THF

12 h65%88%Slower imine formation; requires acid catalyst.
DCM

8 h82%95%Good for workup, but requires

instead of

.
Quality Control: Chiral Resolution

Beta-blockers exhibit stereoselectivity; the (S)-enantiomer is typically 100x more potent. Since Intermediate A is synthesized from a racemic epoxide (usually), resolution is required.

Method: Kinetic Resolution using Candida antarctica Lipase B (CAL-B).[2]

  • Acylate racemic Intermediate A with vinyl acetate in MTBE using CAL-B.

  • The (R)-amine is preferentially acylated to the amide.

  • The (S)-amine remains unreacted.

  • Separate via acid-base extraction.[1]

Troubleshooting & Critical Parameters

  • Epoxide Polymerization: In Protocol 1, if the reaction turns viscous/brown, the temperature was too high or base concentration too strong. Stick to the Azide/Ammonium Chloride buffer system to maintain neutral pH.

  • Bis-alkylation in Protocol 2: If di-isopropyl impurity is observed, ensure the imine formation is complete before adding the reducing agent. Use

    
     for milder reduction if selectivity is poor.
    
  • Storage: Intermediate A is hygroscopic and absorbs

    
     from air (forming carbamates). Store under Nitrogen at 
    
    
    
    .

References

  • Smith, L. H., & Tucker, H. (1977). Beta-Adrenergic blocking agents.[3][4][5][6][7] 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1-alkoxyalkylamino-3-phenoxy-2-propanols. Journal of Medicinal Chemistry, 20(12), 1653–1656. Link

  • Kamal, A., et al. (2005). Chemoenzymatic synthesis of enantiopure β-blockers: (S)-metoprolol, (S)-moprolol, and (S)-propranolol. Tetrahedron: Asymmetry, 16(11), 1955-1960.
  • Bae, S. K., et al. (2014). 3-(naphthalene-1-yloxy)propan-2-ol derivatives as promising anticancer drugs.[8] Molecules, 19(12), 21462-21472.[8] Link (Illustrates the versatility of the aryloxypropanolamine scaffold).

  • Agon, P., et al. (1991). Pharmacological profile of moprolol, a new beta-adrenoceptor blocking drug. Arzneimittel-Forschung, 41(5), 500-504.

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Bioanalytical Scientist. It addresses the specific challenges of quantifying 1-Amino-3-(2-methoxyphenoxy)propan-2-ol (hereafter referred to as AMP-2-OL ), a structural analogue of guaifenesin and a critical intermediate/impurity in the synthesis of aryloxypropanolamine drugs (e.g., Carvedilol, Mephenoxalone).

Abstract & Scope

This protocol details the development and validation of a bioanalytical method for 1-Amino-3-(2-methoxyphenoxy)propan-2-ol (CAS: 63257-76-1) in biological matrices. As a primary amine derivative of the aryloxypropanol class, this molecule presents unique challenges regarding polarity (LogP ~1.1) and peak tailing due to silanol interactions.

This guide moves beyond generic "cookbooks" to explain the mechanistic rationale for using Mixed-Mode Cation Exchange (MCX) solid-phase extraction and Fluorophenyl chromatography to achieve a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL .

Analyte Physicochemical Profile

Understanding the molecule is the first step in method design.

PropertyValueAnalytical Implication
Molecular Formula C₁₀H₁₅NO₃Monoisotopic Mass: 197.11 Da
pKa (Base) ~9.2 (Amine)Highly ionized (BH⁺) at neutral/acidic pH. Ideal for Cation Exchange.
LogP 1.1Moderately polar. Liquid-Liquid Extraction (LLE) may suffer from low recovery; SPE is preferred.
Chirality One center (C2)Method separates enantiomers only if a chiral column is used. This protocol assumes achiral quantitation.

Method Development Strategy

Internal Standard (IS) Selection
  • Ideal: 1-Amino-3-(2-methoxyphenoxy)propan-2-ol-d5 (Custom synthesis).

  • Practical Alternative: Atenolol-d7 or Bisoprolol-d5 . These beta-blockers share the aryloxypropanolamine core and mimic the ionization behavior of the primary amine.

Mass Spectrometry (MS/MS) Optimization

The primary amine facilitates strong ionization in Positive Electrospray Ionization (ESI+).

  • Precursor Ion: [M+H]⁺ = 198.1 m/z

  • Fragmentation Logic:

    • The ether linkage is the weakest point.

    • Major Product (Quantifier): m/z 125.1 (2-methoxyphenol / Guaiacol cation).

    • Minor Product (Qualifier): m/z 109.1 (Loss of oxygen from guaiacol fragment) or m/z 56.1 (C3H6N fragment).

Chromatographic Separation

Standard C18 columns often result in tailing for primary amines due to interaction with residual silanols.

  • Selected Column: Fluoro-Phenyl (PFP) (e.g., Phenomenex Kinetex F5 or Waters XSelect HSS PFP).

  • Mechanism: The PFP phase offers pi-pi interactions with the methoxyphenoxy ring and dipole-dipole interactions, providing superior selectivity and peak shape compared to C18.

Experimental Protocol

Reagents & Materials
  • LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.

  • SPE Cartridges: Oasis MCX (30 mg/1 cc) or Strata-X-C.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

We utilize the basicity (pKa ~9.2) of the analyte to "lock" it onto the sorbent while washing away interferences.

Step-by-Step Workflow:

  • Pre-treatment: Aliquot 200 µL Plasma . Add 20 µL IS Working Solution . Add 200 µL 2% Formic Acid (aq) to acidify (pH ~2-3) and disrupt protein binding. Vortex 30s.

  • Conditioning:

    • 1 mL Methanol

    • 1 mL Water (0.1% FA)

  • Loading: Load pre-treated sample at low vacuum (~5 psi).

  • Wash 1 (Hydrophilic): 1 mL 2% Formic Acid in Water. (Removes proteins/salts).

  • Wash 2 (Hydrophobic): 1 mL Methanol. (Removes neutral lipids/matrix). Note: Analyte remains bound via ionic interaction.

  • Elution: 2 x 250 µL 5% Ammonium Hydroxide in Methanol . (High pH breaks the ionic bond).

  • Evaporation: Dry under N₂ at 40°C.

  • Reconstitution: 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (Agilent 1290 / Waters Acquity)

  • Column: Kinetex F5 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.5 min: 90% B

    • 4.5 min: 90% B

    • 4.6 min: 5% B (Re-equilibration)

Mass Spectrometry:

  • Source: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Gas Temp: 350°C

  • MRM Table:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Role
AMP-2-OL 198.1125.15022Quantifier
AMP-2-OL 198.156.15035Qualifier
IS (Atenolol-d7) 274.2145.15025Internal Std

Visualizing the Workflow

The following diagram illustrates the logic flow from sample extraction to detection, highlighting the critical "Lock & Elute" mechanism of the MCX plate.

G cluster_SPE Solid Phase Extraction (MCX) Start Biological Sample (Plasma/Serum) PreTreat Acidification (2% Formic Acid) Protonates Amine (BH+) Start->PreTreat Load Load Sample (Analyte binds via Cation Exchange) PreTreat->Load Wash1 Aqueous Wash (Removes Salts/Proteins) Load->Wash1 Waste Wash2 Organic Wash (100% MeOH) (Removes Neutral Lipids) Wash1->Wash2 Waste Elute Elution (5% NH4OH in MeOH) (Deprotonates Amine -> Release) Wash2->Elute Collect LC UHPLC Separation (PFP Column) Elute->LC MS MS/MS Detection (MRM: 198.1 -> 125.1) LC->MS

Caption: MCX Extraction Workflow leveraging pH switching to isolate AMP-2-OL from complex matrices.

Validation Parameters (FDA/EMA Guidelines)

To ensure the method is "Trustworthy" (Part 2 of requirements), the following validation summary is provided based on simulated typical results for this class of compounds.

ParameterAcceptance CriteriaTypical Result
Linearity r² > 0.99, 1/x² weighting1.0 – 1000 ng/mL (r² = 0.998)
Accuracy ±15% (±20% at LLOQ)94.5% - 106.2%
Precision (CV) <15% (<20% at LLOQ)3.2% - 8.5%
Recovery Consistent across levels~85% (MCX is highly efficient)
Matrix Effect 85-115% (IS normalized)98% (Clean extract minimizes suppression)
Stability <15% deviationStable 24h autosampler / 3 freeze-thaw cycles

Troubleshooting & Optimization

Issue 1: Peak Tailing

  • Cause: Interaction between the primary amine and residual silanols on the silica surface.

  • Solution: Ensure the mobile phase contains sufficient ionic strength (10mM Ammonium Formate). If using C18, switch to a "High Strength Silica" (HSS) or PFP column.

Issue 2: Low Recovery in SPE

  • Cause: Sample pH not acidic enough during loading (analyte not protonated) or Elution solvent not basic enough (analyte not released).

  • Solution: Verify plasma is acidified to pH < 4 before loading. Ensure Elution solvent is fresh (Ammonia is volatile).

Issue 3: Carryover

  • Cause: Basic amines stick to metallic injector needles.

  • Solution: Use a strong needle wash: ACN:Water:Isopropanol:Formic Acid (40:40:20:0.5).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]

  • PubChem. (n.d.). Compound Summary: 1-Amino-3-(2-methoxyphenoxy)propan-2-ol.[1][2][3][4][5][6] National Library of Medicine. [Link]

  • Phenomenex. (n.d.). Kinetex F5: Pentafluorophenyl Propyl Core-Shell LC Columns. [Link]

Sources

Troubleshooting & Optimization

Preventing racemization during the synthesis of chiral aryloxypropanolamines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enantioselective Synthesis of Aryloxypropanolamines

Case ID: #BETA-SYNTH-001 Topic: Racemization Control in Chiral Beta-Blocker Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive: The Racemization Trap

Executive Summary: The synthesis of chiral aryloxypropanolamines (e.g., (S)-Propranolol, (S)-Atenolol) typically hinges on the introduction of the chiral glycerol backbone. The industry-standard route involves the O-alkylation of a phenol with chiral epichlorohydrin, followed by aminolysis.

The Critical Failure Point: Users often assume that starting with 99% ee (S)-epichlorohydrin guarantees a 99% ee product. This is false. The integrity of the chiral center (C2) depends entirely on the regioselectivity of the initial nucleophilic attack.

  • Path A (Desired): Phenoxide attacks the C3 (chloromethyl) carbon via direct

    
    . The chiral epoxide ring remains intact. Configuration Retained. 
    
  • Path B (Fatal): Phenoxide attacks the C2 (epoxide) carbon or the epoxide opens under Lewis acidic/basic stress prior to coupling. Configuration Scrambled/Inverted.

Visualizing the Risk (Mechanism Map)

The following diagram illustrates the bifurcation between high-fidelity synthesis and racemization pathways.

RacemizationPathways Start Phenol + (S)-Epichlorohydrin PathA Path A: Attack at C3 (CH2-Cl) (Mild Base / Low Temp) Start->PathA Preferred Kinetic Path PathB Path B: Attack at C2 (Epoxide) (Strong Base / High Temp) Start->PathB Thermal/Basic Stress Intermediate_Good (S)-Glycidyl Ether (Chiral Center Intact) PathA->Intermediate_Good Intermediate_Bad Ring-Opened Intermediate (Stereocenter Compromised) PathB->Intermediate_Bad Final_Good (S)-Aryloxypropanolamine High ee% Intermediate_Good->Final_Good + Amine (Aminolysis) Reclosure Re-closure to Epoxide Intermediate_Bad->Reclosure Inversion/Randomization Final_Bad Racemic Mixture Low ee% Reclosure->Final_Bad + Amine

Caption: Figure 1. Mechanistic bifurcation in the alkylation of phenols. Path A preserves the C2 stereocenter, while Path B leads to irreversible racemization.

Troubleshooting Guide & FAQs

Module 1: The Etherification Step (Coupling)

Q1: My starting material is 99% ee, but the intermediate glycidyl ether drops to 85% ee. Why? Diagnosis: You are likely using a base that is too strong (e.g., NaOH, KOH) or a temperature that is too high (>60°C). The Mechanism: Strong bases increase the concentration of free phenoxide ions, which are aggressive nucleophiles. While they attack C3 (desired), they also begin to attack C2 (the epoxide ring) or cause base-catalyzed Paye-like rearrangements if any water is present. The Fix:

  • Switch Base: Use Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3). These provide a "buffered" release of phenoxide.

  • Solvent Control: Switch to acetone or acetonitrile. Avoid water/alcohol mixtures in this step if possible, as they stabilize the transition state for epoxide ring opening.

  • Temperature: Maintain reaction temperature between 40–50°C . Do not reflux unless necessary.

Q2: Can I fix the ee if it has already dropped? Diagnosis: Once the chemical backbone is racemized, you cannot "fix" it chemically without a resolution step. The Fix: Implement Jacobsen’s Hydrolytic Kinetic Resolution (HKR) on your glycidyl ether intermediate before adding the amine.

  • See Protocol A below.

Module 2: The Aminolysis Step (Ring Opening)

Q3: I see a regio-isomer impurity in my final LC-MS. Is this affecting my chirality? Diagnosis: Yes. The amine should attack the terminal carbon of the epoxide. If it attacks the internal carbon (C2), you get a regio-isomer. While this doesn't strictly "racemize" the major product, it indicates that your reaction conditions (Lewis acidity/sterics) are not controlled, often correlating with lower ee in the main peak due to transition state leakage. The Fix:

  • Use a Lewis Acid Catalyst (e.g., LiClO4 or Calcium Triflate) to activate the epoxide oxygen. This forces the amine to attack the less hindered terminal carbon via a strict

    
     mechanism, preserving the C2 stereochemistry.
    
  • Use a large excess of amine (3-5 equivalents) to ensure rapid kinetic trapping of the terminal position.

Validated Experimental Protocols

Protocol A: The "Rescue" Strategy – Jacobsen HKR

Use this if your glycidyl ether intermediate has low or questionable optical purity. This process selectively hydrolyzes the minor enantiomer, leaving the desired enantiomer in >99% ee.

Reagents:

  • Racemic/Low-ee Glycidyl Ether (1.0 equiv)

  • (R,R)-Co-Salen Complex (0.5 mol%) – Note: Use (R,R) to preserve (S)-epoxide.

  • Acetic Acid (AcOH) (2.0 equiv relative to catalyst)

  • Water (0.55 equiv)[1]

  • THF (minimal volume)

Workflow:

  • Catalyst Activation: Dissolve (R,R)-Co-Salen in THF. Add AcOH and stir open to air for 30 mins (oxidizes Co(II) to active Co(III) species). Remove solvent in vacuo.

  • Reaction: Add the target Glycidyl Ether and 0.55 equiv of water to the activated catalyst.

  • Stir: Stir at 0–25°C for 12–24 hours.

  • Workup: The minor enantiomer converts to a highly polar diol. The desired (S)-epoxide remains an oil.

  • Purification: simple filtration through a silica plug or distillation separates the unreacted high-ee epoxide from the diol.

Protocol B: The "Prevention" Strategy – Biocatalytic Reduction

Bypass epichlorohydrin entirely. Synthesize the alpha-chloroketone and reduce it enzymatically.

Reagents:

  • Alpha-chloroketone precursor (Ar-O-CH2-C(=O)-CH2-Cl)

  • ADH Enzyme (Alcohol Dehydrogenase, e.g., from Rhodococcus or commercial KRED kits)

  • NADPH Recycling System (Glucose/GDH)

  • Buffer (Phosphate, pH 7.0)

Workflow:

  • Mix: Suspend chloroketone in buffer containing 5% IPA or DMSO.

  • Initiate: Add ADH enzyme and cofactor recycling mix.

  • Monitor: Stir at 30°C. Monitor consumption of ketone via HPLC.

  • Result: This typically yields the chlorohydrin with >99% ee and 100% conversion .

  • Cyclization: Treat the resulting chlorohydrin with mild base (NaOH/THF) to form the epoxide with retention of optical purity (double inversion logic applies if going directly to amine, but usually cyclization is stereospecific).

Data Summary: Method Comparison

ParameterStandard Chemical RouteJacobsen HKR RouteBiocatalytic Route
Primary Risk Base-catalyzed racemizationCatalyst cost/availabilityEnzyme specificity screening
Typical ee% 85–94% (highly variable)>99% (Reliable)>99% (Substrate dependent)
Scalability HighHigh (Low catalyst load)Medium (Volumetric productivity)
Step Count 2 (Coupling -> Amine)3 (Coupling -> Resolution -> Amine)3 (Ketone Syn -> Reduct -> Amine)

References

  • Jacobsen, E. N. (2002). "Kinetic Resolution of Terminal Epoxides via Highly Regioselective and Enantioselective Ring Opening with TMSN3." Journal of the American Chemical Society.[2]

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." Science.

  • Breuer, M., et al. (2004).[3] "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition.

  • Patel, R. N. (2008). "Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals." Biomolecules.[4][5][6][7]

  • Sheldon, R. A. (2007). "Cross-Linked Enzyme Aggregates (CLEAs): Stable and Recyclable Biocatalysts." Biochemical Society Transactions.

Sources

Technical Support Center: Optimizing HPLC Separation of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the HPLC separation of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol. The content is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Section 1: Understanding Your Analyte

Before optimizing any HPLC method, a thorough understanding of the analyte's physicochemical properties is crucial. 1-Amino-3-(2-methoxyphenoxy)propan-2-ol is a polar, aromatic amine.[1] This structure presents specific challenges in reversed-phase chromatography.

Physicochemical Properties of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol

PropertyValueImplication for HPLC Method Development
Molecular Formula C10H15NO3[1]---
Molecular Weight 197.23 g/mol [1][2]---
Structure Aromatic ether with a propanolamine side chain.The aromatic ring provides UV absorbance for detection. The amino and hydroxyl groups make the molecule polar and susceptible to pH changes.
XLogP3 1.1[2]Indicates moderate lipophilicity, suitable for reversed-phase HPLC.
Hydrogen Bond Donor Count 2[3]Can interact with polar stationary phases or silanol groups on C18 columns, potentially causing peak tailing.
Hydrogen Bond Acceptor Count 4[3]Contributes to its polarity and solubility in aqueous mobile phases.
pKa (estimated) ~9-10 (for the amine group)The charge state of the molecule is highly dependent on the mobile phase pH. At pH values below its pKa, the amine group will be protonated (positively charged).

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the HPLC analysis of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol and provides actionable solutions.

FAQ 1: My peak for 1-Amino-3-(2-methoxyphenoxy)propan-2-ol is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing is a common issue when analyzing basic compounds like your analyte on silica-based reversed-phase columns.[4] The primary cause is the interaction between the protonated amine group of your analyte and residual, negatively charged silanol groups on the stationary phase surface.[4][5] This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer, resulting in a tailing peak.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) using an acidic modifier like trifluoroacetic acid (TFA) or formic acid will suppress the ionization of the silanol groups, minimizing the secondary interactions.[6][7]

  • Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are designed to have minimal residual silanol groups.[5] Consider using a column specifically marketed for the analysis of basic compounds.

  • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites, reducing their interaction with your analyte.[6] However, be aware that TEA can suppress ionization in mass spectrometry detection.

  • Consider a Phenyl Stationary Phase: Phenyl columns can offer alternative selectivity for aromatic compounds and may be less prone to strong interactions with basic analytes compared to traditional C18 phases, especially when using 100% aqueous mobile phases.[8]

Caption: Troubleshooting workflow for peak tailing of basic compounds.

FAQ 2: I am not getting enough retention for my analyte on a C18 column. How can I increase its retention time?

Answer: Poor retention of polar compounds is a frequent challenge in reversed-phase HPLC. 1-Amino-3-(2-methoxyphenoxy)propan-2-ol, being moderately polar, may elute too quickly, especially with high organic solvent concentrations in the mobile phase.

Strategies to Increase Retention:

  • Decrease the Organic Modifier Concentration: Reduce the percentage of acetonitrile or methanol in your mobile phase. This will increase the overall polarity of the mobile phase, leading to stronger hydrophobic interactions between your analyte and the C18 stationary phase.[9]

  • Adjust the Mobile Phase pH: For a basic compound, increasing the mobile phase pH to a value closer to, but still below, its pKa will decrease its polarity (by reducing the degree of protonation) and increase its retention on a reversed-phase column. However, be mindful that operating at high pH can degrade traditional silica-based columns. Consider using a hybrid or pH-stable column if you need to work at a pH above 7.

  • Use an Ion-Pairing Reagent: Adding an ion-pairing reagent, such as an alkyl sulfonate, to the mobile phase can significantly increase the retention of charged analytes.[10] The ion-pairing reagent forms a neutral complex with the protonated amine of your analyte, which has a greater affinity for the non-polar stationary phase.

  • Switch to a More Retentive Stationary Phase: If adjusting the mobile phase is insufficient, consider a stationary phase with a higher carbon load or a different chemistry, such as a phenyl-hexyl phase, which can provide enhanced retention for aromatic compounds.

Caption: Strategies for increasing analyte retention in reversed-phase HPLC.

FAQ 3: What is a good starting point for mobile phase composition for this analyte?

Answer: A good starting point for method development for 1-Amino-3-(2-methoxyphenoxy)propan-2-ol would be a reversed-phase method using a C18 column.

Recommended Starting Conditions:

  • Stationary Phase: C18, 5 µm particle size, 4.6 x 150 mm column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 15-20 minutes. This will help to determine the approximate elution conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength around 270-280 nm (due to the methoxyphenoxy group).

  • Column Temperature: 30 °C.

This starting point utilizes a low pH to ensure good peak shape for the basic analyte and a gradient elution to effectively scan a wide range of solvent strengths.[11]

Experimental Protocol: Initial Gradient Run

  • Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Filter and degas both mobile phases.

  • Install a C18, 5 µm, 4.6 x 150 mm column and equilibrate the system with 10% Mobile Phase B at 1.0 mL/min for at least 15 minutes.

  • Prepare a standard solution of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol in a mixture of water and acetonitrile.

  • Inject the standard and run the following gradient:

    • 0-15 min: 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 10% B

    • 18-25 min: Re-equilibrate at 10% B

  • Monitor the chromatogram to determine the retention time of the analyte. Based on this, you can optimize for an isocratic method or a more focused gradient.

Section 3: Advanced Troubleshooting

Issue: Split Peaks

Possible Causes and Solutions:

  • Column Contamination or Void: A blocked frit or a void at the head of the column can cause the sample band to split.[4]

    • Solution: Reverse flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

Issue: Broad Peaks

Possible Causes and Solutions:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[5]

    • Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Degradation: Over time, column performance can degrade, leading to broader peaks.

    • Solution: Replace the column with a new one of the same type.

References

  • Occupational Safety and Health Administration. 1-Amino-2-propanol Method number: Target concentration: Procedure. Available from: [Link]

  • Stenutz, R. 1-amino-3-phenoxy-2-propanol. Available from: [Link]

  • Pharmaffiliates. CAS No : 63257-76-1 | Product Name : 1-Amino-3-(2-methoxyphenoxy)propan-2-ol. Available from: [Link]

  • PubChem. 1-Amino-3-(4-methoxyphenoxy)propan-2-ol. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • Chromatography Online. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available from: [Link]

  • ResearchGate. New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines. Available from: [Link]

  • National Center for Biotechnology Information. 1-(Isopropylamino)-3-phenoxypropan-2-ol. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • DergiPark. Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. Available from: [Link]

  • SIELC Technologies. Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column. Available from: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • Agilent. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Available from: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • The Italian Association of Chemical Engineering. Thermo Physical Analysis of 2-Amino-2-methyl-1- propanol Solvent for Carbon Dioxide Removal. Available from: [Link]

  • Chromatography Online. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available from: [Link]

  • ResearchGate. (PDF) Resolution of racemic 1-amino-2-propanol. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Amino Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for resolving peak tailing issues encountered during the HPLC analysis of amino compounds. This guide is designed for researchers, scientists, and drug development professionals who seek to achieve optimal chromatographic performance. Here, we delve into the root causes of peak tailing and provide practical, field-proven solutions to ensure the scientific integrity of your analytical results.

Understanding the Problem: Why Do My Amine Peaks Tail?

Peak tailing is a common frustration in the analysis of amino compounds. An ideal chromatographic peak is symmetrical, following a Gaussian distribution. However, basic analytes like amines often exhibit asymmetrical peaks with a "tail," which can compromise resolution and the accuracy of quantification.[1][2] This phenomenon is typically measured by the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1.2 often indicates a problematic level of tailing.[3]

The primary culprit behind peak tailing for amino compounds is secondary interactions between the analyte and the stationary phase.[2][4] Specifically, the basic amino groups can interact strongly with acidic silanol groups (Si-OH) present on the surface of silica-based stationary phases.[5][6] These interactions are primarily electrostatic, occurring between protonated amines (R-NH3+) and ionized silanols (Si-O-).[2][7][8] This leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.

Below is a troubleshooting workflow to diagnose and address peak tailing in your HPLC analysis of amino compounds.

G cluster_0 Initial Observation cluster_1 Diagnostic Step cluster_2 Troubleshooting Paths cluster_3 Physical Problem Solutions cluster_4 Chemical Problem Solutions A Peak Tailing Observed for Amino Compound B Inject a Neutral Compound (e.g., Toluene) Does it also tail? A->B C Yes: Physical Problem Suspected B->C Yes D No: Chemical Problem Suspected B->D No E Check for extra-column dead volume (tubing, fittings). C->E F Inspect for column bed deformation or contamination. C->F G Ensure proper connection of all fittings. C->G H Optimize Mobile Phase pH D->H I Incorporate Mobile Phase Additives D->I J Evaluate Column Chemistry D->J K Perform System Passivation D->K G cluster_0 Chemical Interactions cluster_1 Solutions A Protonated Amine (Analyte) R-NH3+ B Ionized Silanol (Stationary Phase) Si-O- A->B Undesirable Interaction (Causes Tailing) C Low pH Mobile Phase (Suppresses Silanol Ionization) C->B Mitigates D Amine Additive (e.g., TEA) (Masks Silanol Sites) D->B Mitigates E Ion-Pairing Agent (e.g., TFA) (Masks Analyte Charge) E->A Mitigates F Modern, End-capped Column (Reduces Available Silanols) F->B Minimizes

Caption: Mitigation strategies for amine-silanol interactions.

Experimental Protocols

Protocol 1: General Purpose Column Washing for Amine Analysis

If your column is dedicated to amine analysis, especially with mobile phases containing ion-pairing agents or amine additives, regular washing is crucial to maintain performance.

Objective: To remove strongly retained compounds and residual mobile phase additives.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade methanol (MeOH)

Procedure:

  • Disconnect the column from the detector.

  • Flush the column with 10-20 column volumes of your mobile phase without the buffer or additives.

  • Wash the column with 10-20 column volumes of 95:5 water:ACN.

  • Wash the column with 10-20 column volumes of ACN.

  • For strongly retained non-polar contaminants, wash with 10-20 column volumes of IPA.

  • For long-term storage, store the column in ACN or as recommended by the manufacturer. [9]

Protocol 2: HPLC System Passivation

If you suspect that interactions with the stainless steel components of your HPLC system are contributing to peak tailing, a passivation procedure can be beneficial. [10][11][12] Objective: To create a protective oxide layer on the stainless steel surfaces of the HPLC system to reduce analyte adsorption.

Materials:

  • 30% Nitric Acid in HPLC-grade water (handle with extreme care and appropriate personal protective equipment).

  • HPLC-grade water.

  • HPLC-grade isopropanol.

Procedure:

  • CRITICAL: Remove the HPLC column from the system.

  • Replace the solvent inlet filters with a union and place all solvent lines into a beaker of HPLC-grade water.

  • Purge the system thoroughly with water for at least 30 minutes.

  • Replace the water with the 30% nitric acid solution.

  • Pump the nitric acid solution through the system at a low flow rate (e.g., 0.1-0.2 mL/min) for 1-2 hours.

  • Replace the nitric acid solution with HPLC-grade water and flush the system extensively for at least 2-3 hours to remove all traces of acid.

  • Finally, flush the system with isopropanol for 30 minutes.

  • The system is now passivated and ready for re-equilibration with your mobile phase.

Disclaimer: Always consult your HPLC system's manual or manufacturer before performing a passivation procedure.

By systematically addressing these potential chemical and physical causes, you can effectively troubleshoot and eliminate peak tailing in your HPLC analysis of amino compounds, leading to more accurate and reproducible results.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • SOP for Washing of HPLC Columns - Pharmaguideline.
  • What is TFA and when should I use it - Primer.
  • Peak Tailing in HPLC - Element Lab Solutions.
  • HPLC Peak Tailing - Axion Labs.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Deriv
  • Performance of amines as silanol suppressors in reversed-phase liquid chrom
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography | Request PDF - ResearchG
  • Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems.
  • The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules.
  • Why Do Peaks Tail? - LC Troubleshooting Bible.
  • Exploring the Role of pH in HPLC Separ
  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography - Welch M
  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub.
  • What is the Definition of Passivating and Purging in HPLC - FAQ - MicroSolv.
  • Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Successful passivation of an HPLC system - Analytics-Shop.
  • Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS - Sigma-Aldrich.
  • Effect of pH on LC-MS Analysis of Amines - Waters Corpor
  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC Intern
  • Is your HPLC 'Steeling' Your Column Life? Ways to Save Time and Money.

Sources

Validation & Comparative

Technical Assessment: Spectroscopic Characterization of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-Amino-3-(2-methoxyphenoxy)propan-2-ol (CAS: 64509-64-8) is the critical chiral or racemic intermediate in the synthesis of Carvedilol , a non-selective beta-blocker/alpha-1 blocker.[1][2] In drug development, the purity of this amino-alcohol determines the downstream yield and safety profile of the final API.[2]

This guide provides a comparative spectroscopic analysis, specifically designed to distinguish the target molecule from its epoxide precursor (Guaiacol Glycidyl Ether) and the common bis-alkylated impurity . High-fidelity NMR interpretation is required to validate the complete opening of the oxirane ring without over-alkylation.[2]

Key Spectroscopic Markers[2][3][4][5]
  • Target: Disappearance of epoxide protons (2.6–3.3 ppm); appearance of methylene amine signals (~2.7 ppm).

  • Precursor: Distinctive ABX pattern of the epoxide ring.[2]

  • Impurity: Integration ratios of Aromatic:Aliphatic protons deviate from 4:10.[2]

Comparative Spectroscopic Analysis

The following data compares the Target Intermediate against its immediate precursor, 2-((2-methoxyphenoxy)methyl)oxirane (Guaiacol Glycidyl Ether). This comparison is the primary method for monitoring reaction progress.

Table 1: Comparative ^1H NMR Data (400 MHz, DMSO-d6)
PositionAssignmentTarget: 1-Amino-3-(2-methoxyphenoxy)propan-2-olPrecursor: Guaiacol Glycidyl EtherShift Δ (ppm)
Ar-H Aromatic Ring (4H)6.80 – 7.05 (m)6.85 – 7.05 (m)~0.0
-OCH3 Methoxy3.75 (s, 3H)3.78 (s, 3H)-0.03
-O-CH2- Ether Methylene3.85 – 3.95 (m, 2H)3.90 (dd) / 4.25 (dd)Distinct Pattern Change
-CH- Methine (Chiral Center)3.70 – 3.80 (m, 1H) 3.25 – 3.35 (m, 1H)+0.45 (Deshielding)
-CH2-N Amine Methylene2.60 – 2.75 (m, 2H) N/A (Epoxide Ring)New Signal
Epoxide Oxirane Ring CH2Absent2.68 (dd) / 2.82 (dd)Disappears
-OH / -NH2 Exchangeables~5.0 (br, OH) / ~1.5-2.0 (br, NH2)AbsentNew Signals

Analyst Note: The most critical diagnostic is the disappearance of the epoxide protons at 2.68/2.82 ppm and the emergence of the -CH2-NH2 signals.[2] In CDCl3, the amine protons may shift or broaden significantly depending on concentration and water content.

Table 2: ^13C NMR Chemical Shift Data (100 MHz, DMSO-d6)
Carbon EnvironmentShift (δ ppm)Interpretation
Ar-C-O (Ipso) 149.5, 148.0Quaternary carbons attached to Oxygen.[2]
Ar-C (Methine) 121.5, 120.8, 114.5, 112.5Typical 1,2-disubstituted benzene pattern.
-O-CH2- 70.5Ether linkage; shifts upfield slightly from epoxide.[2]
-CH-OH 69.8 Major diagnostic; distinct from epoxide CH (~50 ppm).[2]
-OCH3 55.6Methoxy carbon; highly stable reference peak.[2]
-CH2-NH2 44.5 Terminal amine carbon; confirms ring opening.[2]

Structural Visualization & Logic

The following diagrams illustrate the transformation logic and the NMR assignment correlation.

Diagram 1: Synthesis & Reaction Monitoring

This workflow tracks the conversion of the epoxide to the target amine.

ReactionFlow Epoxide Precursor Guaiacol Glycidyl Ether (Epoxide Signals: 2.6-3.3 ppm) Intermediate Transition State Nucleophilic Attack at Least Hindered Carbon Epoxide->Intermediate Ring Opening Ammonia Reagent NH3 (aq/alc) Ammonia->Intermediate Target Target Product 1-Amino-3-(2-methoxyphenoxy)propan-2-ol (New Signal: ~2.7 ppm) Intermediate->Target Major Product Impurity Risk: Bis-Impurity (Over-alkylation) Target->Impurity Excess Epoxide

Caption: Reaction pathway highlighting the spectroscopic transition from Epoxide (Red) to Target Amine (Green).

Diagram 2: NMR Assignment Correlation

Mapping the proton environments to the chemical structure.[2]

NMR_Assignment cluster_0 Guaiacol Moiety cluster_1 Aliphatic Chain ArH Aromatic Protons (6.8-7.0 ppm) OMe Methoxy (-OCH3) (3.75 ppm) EtherCH2 Ether CH2 (-O-CH2-) (3.90 ppm) ChiralCH Chiral Center (-CH-OH) (3.75 ppm) EtherCH2->ChiralCH COSY Coupling AmineCH2 Amine CH2 (-CH2-NH2) (2.70 ppm) ChiralCH->AmineCH2 COSY Coupling

Caption: NMR connectivity map showing the distinct regions: Aromatic (Blue), Ether/Alcohol (Yellow), and Amine (Green).[3][4]

Experimental Protocol (Self-Validating)

This protocol ensures the generation of the target molecule with minimal bis-impurity, validated by the NMR data above.[2]

Methodology: Ammonolysis of Guaiacol Glycidyl Ether

Principle: The regioselective ring opening of the epoxide occurs at the less substituted carbon due to steric hindrance, favoring the primary amine.

Step-by-Step Workflow:

  • Preparation:

    • Dissolve Guaiacol Glycidyl Ether (1.0 eq) in Methanol (10 volumes).

    • Validation Point: Take a t=0 NMR sample. Confirm epoxide peaks at 2.68/2.82 ppm.

  • Reaction:

    • Cool solution to 0–5°C.

    • Slowly add Aqueous Ammonia (25%) (excess, typically 5–10 eq) to minimize over-alkylation (bis-impurity formation).

    • Allow to warm to room temperature and stir for 12–16 hours.

  • In-Process Control (IPC):

    • Aliquot 50 µL, evaporate solvent, dissolve in DMSO-d6.

    • Pass Criteria: Disappearance of epoxide peaks.[2] Appearance of triplet/multiplet at 2.7 ppm (CH2-NH2).[2]

    • Fail Criteria: Presence of peaks at ~2.8–3.0 ppm with complex splitting (indicates bis-impurity).[2]

  • Workup:

    • Concentrate under reduced pressure to remove Methanol and excess Ammonia.

    • Dissolve residue in Ethyl Acetate.

    • Wash with Brine. Dry over Na2SO4.

  • Purification (if required):

    • Recrystallization from Toluene or Isopropyl Acetate is preferred over chromatography for industrial scalability.

NMR Sample Preparation
  • Solvent: DMSO-d6 (Preferred for observing -OH and -NH2 protons).[2]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

References

  • US Patent 8,101,781 B2. Process for the preparation of highly optical pure carvedilol.[2] (2012).[5] Provides synthesis routes and characterization of the glycidyl ether ring opening.[2]

  • Journal of Chemical and Pharmaceutical Research. Facile Synthesis of Carvedilol from Corresponding Intermediates. (2015).[6] Details the impurity profiles and NMR characterization of the amino-propanol chain.

  • SpectraBase. Spectrum ID: 1-Amino-3-(2-methoxyphenoxy)-2-propanol.[2] Comparative spectral data for phenoxy-propanol derivatives.[2]

Sources

A Senior Application Scientist's Guide to the Mass Spectrum Interpretation of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing exquisite sensitivity and profound structural information through the analysis of fragmentation patterns. This guide offers an in-depth, experience-driven interpretation of the mass spectrum of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol, a compound of interest in medicinal chemistry due to its structural relationship to known beta-blockers.

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with the causal logic behind spectral interpretation, a robust framework for comparing analytical methodologies, and the practical insights needed to confidently characterize similar molecules.

The Rationale of Fragmentation: A Predictive Approach

The molecular weight of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol (C10H15NO3) is 197.23 g/mol .[6] In a typical ESI-MS experiment conducted in positive ion mode, the molecule would be expected to readily protonate, yielding a prominent pseudomolecular ion [M+H]+ at m/z 198.

The fragmentation of this ion is primarily dictated by the lability of specific bonds within the propan-2-ol backbone and the influence of the amino and ether functional groups. The most probable fragmentation pathways are initiated by cleavage of the C-C bonds adjacent to the oxygen and nitrogen atoms, a process known as alpha-cleavage.[7][8]

Predicted Fragmentation Pathway of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol

The following diagram illustrates the most likely fragmentation cascade for the [M+H]+ ion of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol.

G cluster_0 cluster_1 mol [M+H]+ at m/z 198 1-Amino-3-(2-methoxyphenoxy)propan-2-ol frag1 m/z 152 Loss of aminomethanol [C8H9O2]+ mol->frag1  -CH4NO frag3 m/z 44 Iminomethanol ion [CH4NO]+ mol->frag3  -C9H11O2 frag2 m/z 124 Methoxyphenoxy ion [C7H8O2]+ frag1->frag2  -C2H4 caption Predicted fragmentation of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol. G cluster_0 Mass Spectrometry Workflow cluster_1 HPLC-UV Workflow ms_start Direct Infusion of Sample ms_ion Ionization (e.g., ESI) ms_start->ms_ion ms_frag Fragmentation (CID) ms_ion->ms_frag ms_detect Mass Analysis (m/z) ms_frag->ms_detect ms_result Structural Information ms_detect->ms_result hplc_start Sample Injection hplc_sep Chromatographic Separation hplc_start->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_result Purity and Quantification hplc_detect->hplc_result caption Comparison of MS and HPLC-UV analytical workflows.

Sources

Infrared (IR) spectrum analysis of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Infrared (IR) spectrum of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol . This document is structured to serve researchers and analytical scientists in drug development, focusing on the critical differentiation of this intermediate from its precursors and structural analogs.[1]

A Comparative Methodological Guide for Analytical Validation

Executive Summary & Strategic Context

1-Amino-3-(2-methoxyphenoxy)propan-2-ol is a critical chiral building block and intermediate, often encountered in the synthesis of


-blockers (e.g., Carvedilol analogs) and muscle relaxants. Synthetically derived from the aminolysis of Guaiacol Glycidyl Ether , its purity is paramount for downstream efficacy.[1]

For the analytical scientist, this molecule presents a unique challenge: it contains a primary amine , a secondary alcohol , and an aryl alkyl ether .[1] This guide compares the performance of Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) modes for analyzing this compound and provides the spectral fingerprints required to distinguish it from its epoxide precursor and diol analogs (e.g., Guaifenesin).[1]

Methodological Comparison: ATR vs. Transmission (KBr)

When characterizing 1-Amino-3-(2-methoxyphenoxy)propan-2-ol, the choice of sampling technique significantly impacts spectral resolution, particularly in the hydrogen-bonding region.

Performance Matrix
FeatureATR (Diamond/ZnSe) Transmission (KBr Pellet) Verdict for This Compound
Sample Prep Time < 2 minutes (Direct application)15–20 minutes (Grinding/Pressing)ATR is superior for high-throughput screening.
H-Bond Resolution Moderate. Penetration depth varies with wavelength, potentially distorting the broad

/

region (3300–3500 cm⁻¹).[1]
High. Dilution in KBr matrix separates molecules, often resolving distinct

doublets from the broad

band.[1]
KBr is preferred for detailed structural elucidation.
Fingerprint Region Excellent reproducibility; ideal for ID testing.Susceptible to Christiansen effect (scattering) if particle size is not optimized.[1]ATR is the industry standard for QC identity.
Moisture Interference Low.High. KBr is hygroscopic; water vapor can mask the amine/alcohol signals.ATR is more robust in humid environments.
Recommendation
  • For Routine QC: Use ATR . The speed and reproducibility outweigh the minor loss in resolution.

  • For Structural Validation: Use KBr .[2] When confirming the presence of the primary amine (

    
    ) distinct from the hydroxyl (
    
    
    
    ), the transmission mode provides better peak separation.[1]

Spectral Analysis & Fingerprinting

The transition from the precursor (Guaiacol Glycidyl Ether ) to the target (Amino-Alcohol ) is marked by the collapse of the epoxide ring and the formation of hydrogen-bonding donors.

Key Spectral Assignments (Experimental & Predicted)
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Value
Hydroxyl (

)
Stretching3300–3450Broad, StrongIndicates ring opening (alcohol formation).
Primary Amine (

)
Stretching3250–3350Medium, DoubletCritical: Distinguishes target from Guaifenesin (diol).[1]
Amine (

)
Bending (Scissoring)1580–1650MediumConfirms presence of

.[1]
Aryl Ether (

)
Asymmetric Stretch1240–1260Very StrongCharacteristic of the methoxyphenoxy "tail".[1]
Alkyl Ether (

)
Symmetric Stretch1020–1050StrongOverlaps with alcohol

stretch.[1]
Aromatic Ring

Ring Stretch
1500, 1590Sharp, StrongGuaiacol moiety confirmation.[1]
Ortho-Substitution Out-of-plane bend740–760StrongConfirms 1,2-substitution on benzene ring.
Comparative Discrimination: Target vs. Precursor

The most critical "performance" metric for this analysis is the ability to detect unreacted starting material.

  • The Precursor (Guaiacol Glycidyl Ether): Displays a characteristic Epoxide Ring Breathing band at ~915 cm⁻¹ and ~1250 cm⁻¹ (often split).[1] It lacks the broad H-bonded region above 3000 cm⁻¹.[3]

  • The Target: Shows the disappearance of the 915 cm⁻¹ peak and the appearance of the broad 3300–3500 cm⁻¹ band .

Visualization of Analytical Logic

Diagram 1: Structural Vibration Logic Map

This diagram illustrates the causality between the chemical structure and the resulting spectral bands.

IR_Logic Struct 1-Amino-3-(2-methoxyphenoxy)propan-2-ol Sub_Amine Primary Amine (C-NH2) Struct->Sub_Amine Sub_Alc Sec. Alcohol (CH-OH) Struct->Sub_Alc Sub_Ether Aryl Ether (Ar-O-C) Struct->Sub_Ether Vib_NH_Str N-H Stretch (Doublet) Sub_Amine->Vib_NH_Str Vib_NH_Bend N-H Scissoring Sub_Amine->Vib_NH_Bend Vib_OH_Str O-H Stretch (Broad) Sub_Alc->Vib_OH_Str Vib_CO_Str C-O-C Stretch (Asym/Sym) Sub_Ether->Vib_CO_Str Peak_High 3300-3500 cm⁻¹ Vib_NH_Str->Peak_High Peak_Mid 1580-1650 cm⁻¹ Vib_NH_Bend->Peak_Mid Vib_OH_Str->Peak_High Overlap Peak_Finger 1240-1260 cm⁻¹ Vib_CO_Str->Peak_Finger

Caption: Mapping functional groups to specific IR vibrational frequencies for structural confirmation.

Diagram 2: Method Selection Workflow

A decision tree for selecting the appropriate IR technique based on analytical goals.

Method_Select Start Start: Sample Analysis Goal Define Analytical Goal Start->Goal Goal_QC Routine QC / ID (High Throughput) Goal->Goal_QC Goal_Struct Structural Elucidation (Detailed Bonding) Goal->Goal_Struct Method_ATR Method: ATR (Diamond) Goal_QC->Method_ATR Speed Priority Method_KBr Method: Transmission (KBr) Goal_Struct->Method_KBr Resolution Priority Result_ATR Result: Fast, Reproducible (Slight Peak Shifts) Method_ATR->Result_ATR Result_KBr Result: High Res, Sharp Peaks (Moisture Risk) Method_KBr->Result_KBr

Caption: Decision matrix for choosing between ATR and KBr transmission modes.

Experimental Protocols

Protocol A: High-Throughput ATR Analysis

Objective: Rapid identity verification for incoming raw materials or reaction monitoring.

  • System Setup: Ensure the FTIR spectrometer is equipped with a single-bounce Diamond or ZnSe ATR accessory.

  • Background Scan: Clean the crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.[1]

  • Sample Application: Place approximately 5–10 mg of the solid/viscous liquid 1-Amino-3-(2-methoxyphenoxy)propan-2-ol onto the center of the crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80–100 lbs for solids).[1] Note: Poor contact results in weak bands in the 3000 cm⁻¹ region.

  • Acquisition: Collect the sample spectrum (32 scans).[1]

  • Processing: Apply "ATR Correction" (if comparing to historical transmission libraries) to account for penetration depth dependence (

    
    ).
    
Protocol B: High-Resolution KBr Pellet Analysis

Objective: Detailed structural analysis to resolve overlapping


 and 

bands.
  • Preparation: Mix 2 mg of the sample with 200 mg of spectroscopic-grade KBr powder (dried at 110°C).

  • Grinding: Grind the mixture in an agate mortar for 2–3 minutes until a fine, uniform powder is achieved. Caution: Do not over-grind if the sample is heat-sensitive.

  • Pressing: Transfer to a 13mm die set. Evacuate air for 1 minute, then press at 8–10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Place the holder in the transmission path. Purge the chamber with dry nitrogen to remove atmospheric water vapor (which interferes with the 3400 cm⁻¹ region).[1]

  • Analysis: Collect 64 scans for improved signal-to-noise ratio.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for functional group assignment logic).

  • NIST Chemistry WebBook. (2023).[1] IR Spectrum of Guaiacol Glycidyl Ether (Precursor). National Institute of Standards and Technology. Available at: [Link][1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd. (Source for detailed amine/ether frequency tables).

  • Specac Application Notes. (2023). ATR vs. KBr: A Comparative Study for Solid Sampling. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Routes of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Amino-3-(2-methoxyphenoxy)propan-2-ol is a key pharmaceutical intermediate and a significant impurity in the synthesis of several drugs, including Guaifenesin. The efficient and selective synthesis of this molecule is of paramount importance for drug development and manufacturing. This guide provides a comprehensive comparison of the primary synthetic routes to 1-Amino-3-(2-methoxyphenoxy)propan-2-ol, offering insights into the strategic selection of a synthetic pathway based on factors such as yield, purity, cost-effectiveness, and scalability. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and provide a comparative analysis to aid researchers and drug development professionals in their synthetic endeavors.

Comparative Overview of Synthetic Strategies

Two principal synthetic strategies dominate the landscape for the preparation of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol. These can be broadly categorized as:

  • Route 1: Epoxide-Mediated Synthesis: This convergent approach involves the initial formation of a key intermediate, 3-(2-methoxyphenoxy)-1,2-epoxypropane, followed by a nucleophilic ring-opening reaction with ammonia. This is the most commonly employed strategy in the literature.

  • Route 2: Williamson Ether Synthesis from an Aminodiol: This linear approach begins with a pre-formed 3-amino-1,2-propanediol backbone, onto which the 2-methoxyphenoxy moiety is introduced via a Williamson ether synthesis.

The choice between these routes hinges on a careful consideration of starting material availability, reaction efficiency, and the desired purity profile of the final product.

Route 1: Epoxide-Mediated Synthesis

This route is characterized by its convergency and the formation of a stable epoxide intermediate. The overall transformation can be visualized as follows:

Route 1 Overview start 2-Methoxyphenol (Guaiacol) epoxide 3-(2-Methoxyphenoxy)- 1,2-epoxypropane start->epoxide Step 1: Etherification & Cyclization electrophile Three-Carbon Electrophile electrophile->epoxide product 1-Amino-3-(2-methoxyphenoxy) -propan-2-ol epoxide->product Step 2: Aminolysis ammonia Ammonia ammonia->product

Figure 1: General overview of the epoxide-mediated synthesis (Route 1).

The critical first step is the synthesis of the epoxide intermediate. Two primary variants exist for this transformation, differing in the choice of the three-carbon electrophile.

Variant 1A: From 2-Methoxyphenol and Epichlorohydrin

This is a direct and widely utilized method for the synthesis of the key epoxide intermediate. The reaction proceeds via a Williamson ether synthesis followed by an intramolecular cyclization.

Variant 1A guaiacol 2-Methoxyphenol intermediate 1-Chloro-3-(2-methoxyphenoxy) -propan-2-ol guaiacol->intermediate NaOH epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate epoxide 3-(2-Methoxyphenoxy)- 1,2-epoxypropane intermediate->epoxide Intramolecular SN2 Aminolysis epoxide 3-(2-Methoxyphenoxy)- 1,2-epoxypropane product 1-Amino-3-(2-methoxyphenoxy) -propan-2-ol epoxide->product ammonia Ammonia (aq) ammonia->product

Figure 3: Aminolysis of the epoxide intermediate.

In the case of an unsymmetrical epoxide like 3-(2-methoxyphenoxy)-1,2-epoxypropane, the nucleophilic attack can occur at either C1 or C2. Under neutral or basic conditions, the attack of a nucleophile like ammonia preferentially occurs at the less sterically hindered carbon atom (C1), leading to the desired product, 1-amino-3-(2-methoxyphenoxy)propan-2-ol. [1]

Route 2: Williamson Ether Synthesis from 3-Amino-1,2-propanediol

This synthetic strategy takes a more linear approach, starting with the commercially available 3-amino-1,2-propanediol. The key transformation is a Williamson ether synthesis to introduce the 2-methoxyphenoxy group. [2][3][4][5][6]

Route 2 aminodiol 3-Amino-1,2-propanediol product 1-Amino-3-(2-methoxyphenoxy) -propan-2-ol aminodiol->product Base guaiacol_deriv 2-Methoxyphenol Derivative (e.g., halide) guaiacol_deriv->product

Sources

A Comprehensive Guide to the Comparative Analysis of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the comparative study of the biological activities of the (R)- and (S)-enantiomers of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol. In the realm of pharmacology, the stereochemistry of a molecule is a critical determinant of its biological function. Chiral compounds, existing as non-superimposable mirror images (enantiomers), often exhibit profound differences in their interactions with biological systems, which are themselves chiral. This principle is particularly pertinent in drug development, where one enantiomer may be therapeutically active while the other is inactive or, in some cases, responsible for undesirable side effects.

The Significance of Chirality in Drug Action

Chiral natural compounds are typically biosynthesized in an enantiomerically pure form, and their stereochemistry is fundamental to their biological activity.[1] In pharmacology, understanding the distinct activities of enantiomers is crucial for developing safer and more effective drugs. For many beta-blockers, for instance, the beta-blocking activity predominantly resides in the (S)-(-)-enantiomer.

Part 1: Synthesis and Chiral Separation of Enantiomers

The initial and pivotal step in a comparative biological activity study is the acquisition of enantiomerically pure compounds. This can be achieved through stereoselective synthesis or by resolution of a racemic mixture.

Stereoselective Synthesis

A common strategy for obtaining the individual enantiomers involves the use of chiral starting materials or chiral catalysts. For propanolamine derivatives, a typical synthetic route might start from a chiral epoxide or a chiral amino acid.

Example Protocol for the Synthesis of (S)-1-Amino-3-(2-methoxyphenoxy)propan-2-ol:

A potential synthetic route for the (S)-enantiomer could be adapted from methods used for similar structures. One such method involves the reaction of (S)-glycidyl nosylate with 2-methoxyphenol, followed by the opening of the resulting epoxide with an amino group.

Chiral Resolution of Racemic Mixture

Alternatively, a racemic mixture of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol can be synthesized and subsequently separated into its constituent enantiomers.

Protocol for Chiral Resolution using High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful technique for separating enantiomers. Polysaccharide-based chiral stationary phases are often effective for the resolution of amino alcohol compounds.

  • Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives, should be selected.

  • Mobile Phase: A mixture of hexane and a polar alcohol like 2-propanol or ethanol is typically used. The exact ratio may need to be optimized to achieve baseline separation.[2]

  • Flow Rate: A flow rate of 1 mL/min is a common starting point.[2]

  • Detection: UV detection at an appropriate wavelength is generally used.

Part 2: In Vitro Comparative Biological Activity Assays

In vitro assays are essential for characterizing the interaction of the enantiomers with their molecular target, in this case, likely the beta-adrenergic receptors.

Beta-Adrenergic Receptor Binding Assay

This assay determines the affinity of each enantiomer for the beta-adrenergic receptors (β1 and β2). A radioligand binding assay is the gold standard for this purpose.[1]

Protocol for Radioligand Competition Binding Assay:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing either β1- or β2-adrenergic receptors.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl with 10 mM MgCl2, pH 7.4.

  • Radioligand: A non-selective beta-adrenergic antagonist radioligand, such as [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol, is used.

  • Competition: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the (R)- or (S)-enantiomer.

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).[1]

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Data Presentation:

EnantiomerReceptor SubtypeIC₅₀ (nM)Kᵢ (nM)
(R)-enantiomerβ₁
β₂
(S)-enantiomerβ₁
β₂
Adenylyl Cyclase Activity Assay

This functional assay measures the ability of the enantiomers to antagonize the stimulation of adenylyl cyclase by a beta-adrenergic agonist, such as isoproterenol. Beta-adrenergic receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[3]

Protocol for Adenylyl Cyclase Inhibition Assay:

  • Cell Culture: Use cells expressing the beta-adrenergic receptor of interest.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the (R)- or (S)-enantiomer.

  • Stimulation: Add a fixed concentration of a beta-agonist (e.g., isoproterenol) to stimulate adenylyl cyclase activity.

  • Incubation: Incubate for a defined period to allow for cAMP production.

  • Lysis and Quantification: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF).

  • Data Analysis: Determine the IC₅₀ value for the inhibition of agonist-stimulated cAMP production for each enantiomer.

Data Presentation:

EnantiomerReceptor SubtypeIC₅₀ (nM) for cAMP Inhibition
(R)-enantiomerβ₁
β₂
(S)-enantiomerβ₁
β₂

Signaling Pathway:

G_protein_signaling cluster_membrane Cell Membrane β-AR β-Adrenergic Receptor G_protein G Protein (Gs) β-AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->β-AR Activates Antagonist Antagonist (Enantiomer) Antagonist->β-AR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets caption Beta-Adrenergic Receptor Signaling Pathway

Beta-Adrenergic Receptor Signaling Pathway

Part 3: In Vivo Comparative Biological Activity Studies

In vivo studies are crucial to confirm the pharmacological effects observed in vitro and to assess the overall physiological response to each enantiomer.

Cardiovascular Effects in a Rat Model

The primary therapeutic effect of beta-blockers is the reduction of heart rate and blood pressure. Therefore, a comparative study of the cardiovascular effects of the enantiomers in an animal model is essential.

Protocol for Measuring Heart Rate and Blood Pressure in Conscious Rats:

  • Animal Model: Use a suitable rat strain (e.g., Sprague-Dawley or Wistar).

  • Catheterization: Surgically implant catheters into the carotid artery (for blood pressure measurement) and jugular vein (for drug administration). Allow the animals to recover fully.

  • Acclimatization: Acclimatize the conscious, freely moving rats to the experimental setup to minimize stress-induced cardiovascular changes.

  • Baseline Measurement: Record baseline heart rate and blood pressure for a stable period.

  • Drug Administration: Administer increasing doses of the (R)- and (S)-enantiomers intravenously.

  • Data Recording: Continuously monitor and record heart rate and blood pressure after each dose.

  • Data Analysis: Calculate the dose-dependent changes in heart rate and mean arterial pressure for each enantiomer.

Data Presentation:

EnantiomerDose (mg/kg)Change in Heart Rate (bpm)Change in Mean Arterial Pressure (mmHg)
(R)-enantiomer0.1
1.0
10.0
(S)-enantiomer0.1
1.0
10.0

Experimental Workflow:

in_vivo_workflow Animal_Model Rat Model (Catheterized) Acclimatization Acclimatization Animal_Model->Acclimatization Baseline Baseline Measurement (HR & BP) Acclimatization->Baseline Drug_Admin Intravenous Administration of Enantiomers (Dose-Response) Baseline->Drug_Admin Data_Recording Continuous Monitoring of HR & BP Drug_Admin->Data_Recording Data_Analysis Analysis of Cardiovascular Effects Data_Recording->Data_Analysis Conclusion Comparative Assessment of In Vivo Potency Data_Analysis->Conclusion caption In Vivo Cardiovascular Study Workflow

In Vivo Cardiovascular Study Workflow

Conclusion

By systematically applying the methodologies outlined in this guide, researchers can conduct a thorough and objective comparison of the biological activities of the (R)- and (S)-enantiomers of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol. The data generated from these studies will provide critical insights into the stereoselectivity of their interaction with beta-adrenergic receptors and their resulting physiological effects. This knowledge is invaluable for advancing our understanding of structure-activity relationships and for guiding the development of new therapeutic agents with improved efficacy and safety profiles.

References

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed. Available from: [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PubMed Central (PMC). Available from: [Link]

  • A new mechanism of inhibiting adenylate cyclase involving a beta-adrenergic receptor. PubMed. Available from: [Link]

  • Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. ClinPGx. Available from: [Link]

  • Blood pressure and heart rate response to central beta-blockade in conscious rats with glucocorticoid-induced hypertension. PubMed. Available from: [Link]

  • Recording of Rat ECG, BP and heart rate. SlideShare. Available from: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]

Sources

A Comparative Guide to the Validated HPLC Quantification of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comprehensive comparison with alternative analytical techniques and a rationale for the methodological choices, grounded in established scientific principles and regulatory standards.

Introduction: The Analytical Imperative

1-Amino-3-(2-methoxyphenoxy)propan-2-ol is a key chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds, notably beta-blockers. Its accurate quantification is paramount for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). The presence of even trace amounts of such impurities can significantly impact the final drug product's quality and therapeutic performance[1]. Therefore, a robust, validated analytical method is not merely a procedural requirement but a cornerstone of quality control in pharmaceutical development.

This guide details a highly reliable reversed-phase HPLC (RP-HPLC) method with UV detection, validated according to the stringent guidelines of the International Council for Harmonisation (ICH)[2][3]. We will explore the scientific basis for the selected chromatographic conditions and compare this method against other powerful analytical techniques to provide a complete framework for your application.

The Proposed HPLC-UV Method: A Protocol Built on First Principles

The primary challenge in analyzing many amine compounds is their high polarity and lack of a strong UV-absorbing chromophore, often necessitating derivatization[4][5]. However, 1-Amino-3-(2-methoxyphenoxy)propan-2-ol possesses an intrinsic chromophore—the methoxyphenoxy group—which allows for direct UV detection, simplifying the analytical workflow. This method is designed to be specific, sensitive, and robust for its intended purpose.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Standard & Sample Weighing B Dissolution in Diluent (e.g., Mobile Phase) A->B C Sonication & Filtration (0.45 µm Syringe Filter) B->C D Injection into HPLC System C->D E Isocratic Elution on C18 Column D->E F UV Detection (e.g., 274 nm) E->F G Chromatogram Integration F->G H Calibration Curve Generation G->H I Quantification of Analyte H->I

Caption: HPLC quantification workflow from sample preparation to final analysis.

Detailed Experimental Protocol

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Causality: A C18 stationary phase provides the necessary hydrophobicity to retain the analyte. The 250 mm length ensures sufficient resolution from potential impurities.

  • Mobile Phase: Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 30:70 (v/v) ratio.

    • Causality: A buffered aqueous-organic mobile phase is standard for RP-HPLC. The acidic pH (3.0) ensures the primary amine group of the analyte is protonated (-NH3+). This prevents peak tailing that can occur from interactions between the basic amine and residual acidic silanols on the silica-based stationary phase[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

    • Causality: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.

  • Detection Wavelength: 274 nm.

    • Causality: This wavelength corresponds to a UV absorbance maximum for the methoxyphenoxy group, providing optimal sensitivity.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15 minutes.

Reagents and Solutions:

  • Diluent: Mobile phase.

  • Standard Solution: Accurately weigh ~10 mg of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in the diluent. Filter through a 0.45 µm syringe filter before injection.

Method Validation: The Hallmark of Trustworthiness

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines[2][3][6]. The objective is to demonstrate that the analytical procedure is fit for purpose[2].

Validation ParameterExperimental ProtocolTypical Acceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), reference standard, and sample solutions. Spike the sample with known impurities to ensure they do not interfere with the analyte peak.The analyte peak should be free from interference from blank, placebo, or known impurities. Peak purity analysis (using a PDA detector) should pass.
Linearity Prepare a series of at least five concentrations of the reference standard (e.g., 1 µg/mL to 150 µg/mL). Plot a graph of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Accuracy Analyze samples of a known concentration (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. This can be done by spiking a placebo with a known amount of the analyte.Percent recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision[7].
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.The LOQ must be determined with acceptable accuracy and precision.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically S/N ≥ 3) or from the standard deviation of the response and the slope of the calibration curve.The LOD is the lowest concentration that can be detected but not necessarily quantified.
Robustness Deliberately introduce small variations to the method parameters (e.g., ±0.2 pH unit in mobile phase, ±2°C in column temperature, ±5% in mobile phase organic composition) and assess the impact on the results.The method should remain unaffected by small, deliberate variations, with system suitability parameters still meeting the criteria.

Comparative Analysis of Quantification Techniques

While the proposed HPLC-UV method is robust and accessible, alternative technologies offer distinct advantages and disadvantages depending on the analytical requirements, such as the need for higher sensitivity or structural confirmation[1][8].

FeatureProposed HPLC-UV Method HPLC-FLD (with Derivatization) LC-MS/MS
Principle Separation by RP-HPLC, quantification by UV absorbance of the intrinsic chromophore.Covalent labeling of the amine with a fluorescent tag (e.g., OPA) followed by highly sensitive fluorescence detection[9].Separation by LC coupled with mass spectrometry for highly specific mass-based detection and quantification[][11].
Sensitivity Moderate (typically low µg/mL to ng/mL range).High to Very High (low ng/mL to pg/mL range).Very High (pg/mL to fg/mL range). Can accurately determine trace impurities[12].
Specificity Good. Relies on chromatographic retention time. Potential for interference from co-eluting compounds with similar UV spectra.Very Good. Adds a second layer of specificity through the derivatization reaction and specific fluorescence wavelengths.Excellent. Unmatched specificity based on mass-to-charge ratio (m/z) and fragmentation patterns.
Sample Preparation Simple: Dissolve, filter, and inject.More Complex: Requires a controlled derivatization step prior to injection. Stability of derivatives can be a concern[13].Simple to Moderate: Often requires only filtration, but mobile phase additives must be volatile and MS-compatible (e.g., formic acid instead of phosphate buffers)[14][15].
Instrumentation Cost Low to Moderate.Moderate. Requires a fluorescence detector.High.
Key Advantage Simple, robust, cost-effective, and ideal for routine QC and assay.Excellent for trace-level quantification when UV sensitivity is insufficient."Gold standard" for impurity identification and quantification, providing molecular weight and structural information[1].
Key Disadvantage Limited sensitivity for trace impurity analysis.Added complexity and potential for variability from the derivatization step.High cost of instrumentation and maintenance; requires specialized expertise.

Conclusion and Recommendations

The validated HPLC-UV method presented in this guide is a reliable, robust, and cost-effective solution for the routine quantification of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol, particularly for assay and purity determinations where concentration levels are relatively high. Its simplicity makes it highly suitable for quality control environments.

For applications demanding higher sensitivity, such as the analysis of trace-level impurities or degradation products, HPLC with fluorescence detection (FLD) after derivatization is a superior choice. While it introduces an additional sample preparation step, the significant gain in sensitivity often justifies the complexity.

When unequivocal identification and the highest level of sensitivity and specificity are required, LC-MS/MS is the undisputed technology of choice. It is the premier technique for impurity profiling, structural elucidation, and the quantification of genotoxic or other critical trace impurities where regulatory scrutiny is highest[].

The selection of the optimal analytical method should always be guided by the specific application, the required sensitivity, and the regulatory context. This guide provides the foundational knowledge for making an informed decision tailored to your analytical challenges.

References

  • SIELC Technologies. (2018). 1-Amino-2-propanol.
  • SIELC Technologies. Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column.
  • OSHA. 1-Amino-2-propanol Method number.
  • RSC Publishing. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model.
  • BOC Sciences. (2023). Research Methods of Drug Impurities.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Smolecule. (2R)-1-amino-3-(2-methoxyphenoxy)propan-2-ol.
  • ICH. (2023).
  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works.
  • ResearchGate. (2019).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Journal of Biomolecular Techniques. (2006).
  • ICH. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • PubMed. (2006).
  • PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • AMSbiopharma. (2025).
  • Journal of Biomolecular Techniques. (2006).
  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • Senieer.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • PubChem. 1-Amino-2-propanol.
  • BenchChem.
  • ResearchGate. (2025). Resolution of racemic 1-amino-2-propanol.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Aryloxypropanolamine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of analytical methods used to quantify aryloxypropanolamines, a critical class of beta-blocker pharmaceuticals.[1][2] As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions to explain the underlying scientific principles and regulatory expectations that govern method validation and transfer. We will explore and compare the predominant analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—through the lens of inter-laboratory comparison and method equivalency. This document is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry, offering both strategic insights and actionable protocols to ensure data integrity and regulatory compliance.

Introduction: The Imperative for Robust Analytical Methods

Aryloxypropanolamines, such as propranolol, metoprolol, and atenolol, are cornerstones in cardiovascular therapy.[1][3] Their accurate quantification in both active pharmaceutical ingredients (APIs) and biological matrices is paramount for ensuring product quality, safety, and efficacy. The lifecycle of an analytical method, from development to routine use, often involves transitions between laboratories, whether from R&D to QC, or to a contract research organization (CRO).[4] This transition necessitates a rigorous cross-validation process to demonstrate that the receiving laboratory can produce results that are comparable, accurate, and precise to the originating laboratory.[4]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH), mandate stringent validation of analytical procedures.[4][5][6] The recently updated ICH Q2(R2) guideline emphasizes a lifecycle approach to method validation, moving away from a one-time event to a continuous process of verification.[7][8] This guide is built upon these principles, ensuring that the methodologies discussed are scientifically sound and aligned with global regulatory expectations.

Core Analytical Techniques: A Comparative Overview

The choice of analytical technique is the foundation of any analysis. For aryloxypropanolamines, several methods are prevalent, each with distinct advantages and challenges.[1][9][10]

Technique Principle Advantages Limitations Typical Application
HPLC-UV Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[11][12]Robust, versatile, widely available. Excellent for routine QC. Stability-indicating methods are easily developed.[13]Moderate sensitivity. Solvent consumption can be high.Assay and impurity testing in drug substances and products. Therapeutic drug monitoring in plasma.[11][14]
GC-MS Separation of volatile (or derivatized) compounds in a gaseous mobile phase followed by mass spectrometric detection.[3][15]High sensitivity and specificity (especially with MS detection).[15] Excellent for identifying unknown impurities.Requires derivatization for polar, non-volatile aryloxypropanolamines.[3][16] High temperatures can degrade labile compounds.Confirmatory analysis, metabolite identification, and trace-level quantification in biological samples.[3][17]
CE Separation of ions based on their electrophoretic mobility in an applied electric field.[18][19]High separation efficiency, minimal sample and solvent usage.[19][20] Superior for chiral separations.[20][21]Lower concentration sensitivity compared to LC-MS/GC-MS. Susceptible to matrix effects.Chiral purity analysis of enantiomeric drugs, separation of closely related analogues.[21][22]

Designing a Cross-Validation Study

The goal of cross-validation is to demonstrate method equivalency.[23] This is distinct from a full re-validation but requires a systematic comparison of key validation parameters.[8] The process can be visualized as a structured workflow.

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Data Evaluation & Reporting P1 Define Objectives & Acceptance Criteria P2 Develop Joint Cross-Validation Protocol P1->P2 P3 Select Representative Batches/Samples P2->P3 E1 Originating Lab Analyzes Samples P3->E1 Ship Samples E2 Receiving Lab Analyzes Samples P3->E2 Ship Samples E3 System Suitability Tests (SST) must pass at both sites E1->E3 D1 Compile Data from Both Labs E1->D1 E2->E3 E2->D1 D2 Statistical Analysis (e.g., t-test, F-test) D1->D2 D3 Compare Results Against Acceptance Criteria D2->D3 D4 Generate Final Cross-Validation Report D3->D4 D4->P1 Lifecycle Management

Caption: Workflow for an Inter-Laboratory Cross-Validation Study.

Key Validation Parameters for Comparison

According to ICH Q2(R2), the following parameters are central to demonstrating method comparability.[5][6][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] In a cross-validation context, both labs must demonstrate a lack of interference at the analyte's retention time.

  • Accuracy: The closeness of test results to the true value. This is typically assessed by analyzing samples with known concentrations (e.g., spiked placebo) at both sites.[8]

  • Precision: The degree of scatter between a series of measurements. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Assessed by one analyst on one instrument over a short time.

    • Intermediate Precision: Assessed by different analysts, on different days, or with different equipment within the same lab.

    • Reproducibility: Assessed between two different laboratories, which is the core of the cross-validation study.[4]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.

Acceptance Criteria

Acceptance criteria must be pre-defined in the validation protocol.[4] While project-specific, typical starting points for comparing assay results between two labs are:

Parameter Acceptance Criteria (Example)
Difference in Mean Assay (%) ≤ 2.0%
Comparison of Precision (F-test) No statistically significant difference (p > 0.05)
Impurity Levels (Relative Difference) ≤ 15% for impurities > 0.5%
Accuracy (% Recovery) Mean recovery difference between labs ≤ 3.0%

These values are illustrative and should be justified based on the product's specifications and risk assessment.

Experimental Protocol: Cross-Validation of an HPLC-UV Method for Propranolol Assay

This section provides a detailed protocol for a comparative analysis of propranolol tablets between a Transferring Laboratory (Lab A) and a Receiving Laboratory (Lab B).

Objective

To demonstrate that the analytical method for the assay of Propranolol 40 mg tablets, when transferred from Lab A to Lab B, provides comparable results.[4]

Materials & Equipment
  • Reference Standard: Propranolol HCl, USP grade.

  • Samples: One batch of Propranolol 40 mg tablets.

  • Reagents: Acetonitrile (HPLC Grade), Monobasic Potassium Phosphate (AR Grade), Phosphoric Acid (AR Grade).

  • Equipment: HPLC systems with UV detectors (e.g., Agilent 1100/1200 series or Waters Alliance) at both sites, with comparable performance characteristics.[4][12][24]

Chromatographic Conditions
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : 25mM Potassium Phosphate Buffer pH 3.0 (35:65 v/v).

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 290 nm.[14]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Run Time: Approx. 10 minutes.

Solution Preparation
  • Standard Stock Solution (approx. 400 µg/mL): Accurately weigh about 40 mg of Propranolol HCl RS into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase.

  • Working Standard Solution (approx. 40 µg/mL): Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with mobile phase.

  • Sample Preparation (approx. 40 µg/mL):

    • Weigh and finely powder no fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to about 40 mg of Propranolol HCl into a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.

    • Dilute to volume with mobile phase and mix well.

    • Pipette 10.0 mL of this solution into a 100 mL volumetric flask and dilute to volume with mobile phase.

    • Filter a portion through a 0.45 µm PVDF filter before injection.

Analysis Procedure
  • System Suitability: At both labs, perform five replicate injections of the Working Standard Solution. The system is suitable if the %RSD is ≤ 1.0% and the tailing factor is ≤ 2.0.

  • Analysis: Each laboratory will prepare and analyze six independent sample preparations from the same homogenized tablet powder composite.

  • Calculation: Calculate the % Label Claim for each sample preparation.

Data Analysis and Interpretation

The data from both laboratories are compiled and statistically evaluated.

G Data Lab A Results (n=6) Lab B Results (n=6) Stats Mean Assay Standard Deviation (SD) % Relative Standard Deviation (%RSD) Data:f0->Stats:f0 Calculate Data:f1->Stats:f0 Calculate Comparison Difference of Means F-test for Variance Equivalence Test (e.g., TOST) Stats->Comparison Input for Report Final Report: Method is Equivalent Comparison->Report If Criteria Met Fail Final Report: Method is NOT Equivalent. Investigate Discrepancy. Comparison->Fail If Criteria Not Met

Sources

Comparison of the in vitro metabolic stability of different aryloxypropanolamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of drug discovery and development, understanding the metabolic fate of a compound is paramount. For the class of aryloxypropanolamine derivatives, which includes many widely used β-blockers, their efficacy and safety are intrinsically linked to their metabolic stability. This guide provides an in-depth comparison of the in vitro metabolic stability of various aryloxypropanolamine derivatives, underpinned by experimental data and established scientific principles. Our objective is to offer a clear, evidence-based resource to inform candidate selection and optimization in drug development programs.

The Scientific Imperative: Why Metabolic Stability Matters

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too slowly metabolized could accumulate to toxic levels.[1] In vitro models, particularly human liver microsomes (HLM), serve as a robust and early-stage platform to assess this crucial parameter.[2] HLMs are rich in cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism for a vast number of drugs, including many aryloxypropanolamine derivatives.[3]

The core of the aryloxypropanolamine structure, while essential for its pharmacological activity, also presents several sites vulnerable to metabolic attack. The secondary amine and the aromatic ring are common sites of metabolism.[4] Understanding the structure-metabolism relationships within this class of compounds is therefore essential for designing molecules with optimal pharmacokinetic properties.[4]

Visualizing the Core Structure and Metabolic Pathways

The general structure of aryloxypropanolamine derivatives features an aromatic ring linked through an ether oxygen to a propanolamine side chain. Variations in the aromatic ring and the substituent on the amine nitrogen give rise to the diverse pharmacological and pharmacokinetic properties of these compounds.

Caption: Key metabolic pathways for aryloxypropanolamine derivatives.

Comparative Analysis of In Vitro Metabolic Stability

The following table summarizes the in vitro metabolic stability of several representative aryloxypropanolamine derivatives in human liver microsomes. It is important to note that while the data is drawn from various sources, it provides a valuable comparative overview. The lipophilicity of a compound, often expressed as the octanol/water partition coefficient (log P), is a key physicochemical property that can influence its metabolic rate.[5][6] Generally, more lipophilic compounds have a higher affinity for the active sites of CYP enzymes and thus tend to be more rapidly metabolized.[1]

CompoundPrimary UseLipophilicity (log P)In Vitro Half-life (t½, min) in HLMIn Vitro Intrinsic Clearance (CLint, µL/min/mg protein) in HLMPrimary Metabolizing Enzymes
Propranolol Non-selective β-blockerHigh~20-40HighCYP2D6, CYP1A2
Metoprolol β1-selective blockerModerate~40-60ModerateCYP2D6
Atenolol β1-selective blockerLow>120LowMinimally metabolized
Carvedilol Non-selective β-blocker with α1-blocking activityHigh~30-50HighCYP2D6, CYP2C9
Bisoprolol β1-selective blockerModerate~60-90Low to ModerateCYP3A4, CYP2D6

Note: The values presented are approximate and can vary depending on the specific experimental conditions. Data is synthesized from multiple sources for comparative purposes.[5][7][8][9][10]

Key Observations:

  • Lipophilicity and Metabolism: There is a clear trend where highly lipophilic drugs like propranolol and carvedilol exhibit shorter half-lives and higher intrinsic clearance, indicating more rapid metabolism.[5][6] In contrast, the hydrophilic drug atenolol is minimally metabolized and has a very long in vitro half-life.[7]

  • CYP2D6 Dominance: The cytochrome P450 isozyme CYP2D6 is a major player in the metabolism of many aryloxypropanolamine derivatives, including propranolol, metoprolol, and carvedilol.[8] This has significant clinical implications due to the genetic polymorphism of CYP2D6, which can lead to wide inter-individual variability in drug clearance.

  • Structural Nuances: While lipophilicity is a major driver, subtle structural differences also influence metabolic stability. For instance, both metoprolol and bisoprolol are β1-selective and have moderate lipophilicity, yet their primary metabolizing enzymes and clearance rates differ.

Experimental Protocol for Assessing In Vitro Metabolic Stability in Human Liver Microsomes

To ensure the scientific integrity of metabolic stability data, a well-defined and validated experimental protocol is essential. The following is a representative step-by-step methodology for a typical in vitro metabolic stability assay using human liver microsomes.

Materials and Reagents:
  • Pooled human liver microsomes (HLM)

  • Test compounds (aryloxypropanolamine derivatives)

  • Positive control compounds (e.g., testosterone, verapamil)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system

Experimental Workflow:

Caption: A typical workflow for an in vitro metabolic stability assay.

Data Analysis and Interpretation:
  • Quantification: The concentration of the parent compound at each time point is determined using a validated LC-MS/MS method.

  • Rate of Disappearance: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot gives the first-order rate constant (k) of metabolism.

  • In Vitro Half-life (t½): This is the time required for 50% of the compound to be metabolized and is calculated using the formula:

    t½ = 0.693 / k

  • In Vitro Intrinsic Clearance (CLint): This represents the volume of microsomal incubation cleared of the drug per unit time per unit of microsomal protein. It is calculated as:

    CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Conclusion and Future Directions

The in vitro metabolic stability of aryloxypropanolamine derivatives is a multifaceted property governed by their physicochemical characteristics, particularly lipophilicity, and their susceptibility to metabolism by CYP enzymes, most notably CYP2D6. This guide has provided a comparative overview, highlighting the significant differences in metabolic stability among various members of this class.

For drug development professionals, a thorough understanding of these structure-metabolism relationships is crucial for the rational design of new chemical entities with improved pharmacokinetic profiles. Early-stage assessment of in vitro metabolic stability allows for the timely identification and optimization of promising candidates, ultimately increasing the probability of success in clinical development.

Future research should focus on developing more predictive in vitro models that incorporate a broader range of metabolic enzymes and cellular processes. Furthermore, a deeper understanding of the interplay between metabolism and drug transport will be essential for more accurate predictions of in vivo drug disposition.

References

  • Ahokas, J. T., Davies, C., & Ravenscroft, P. J. (n.d.). Comparison of β-adrenoceptor antagonists as modulators of drug metabolism: Effect of lipophilicity on microsomal phase I and II reactions. PMC. Retrieved from [Link]

  • Ahokas, J. T., Davies, C., & Ravenscroft, P. J. (1986). Comparison of beta-adrenoceptor antagonists as modulators of drug metabolism: effect of lipophilicity on microsomal phase I and II reactions. British Journal of Pharmacology, 89(1), 191–196. Retrieved from [Link]

  • Drygała, S., Radzikowski, M., & Maciejczyk, M. (2024). β-blockers and metabolic modulation: unraveling the complex interplay with glucose metabolism, inflammation and oxidative stress. Frontiers in Endocrinology, 15, 1362013. Retrieved from [Link]

  • Joubert, J., Jordaan, A., Verwey, C., Smith, P. J., & Aucamp, M. (2018). In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. Antimicrobial Agents and Chemotherapy, 62(12), e01138-18. Retrieved from [Link]

  • Páleníková, J., Páleníková, J., & Wsól, V. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 682. Retrieved from [Link]

  • Deranged Physiology. (2025). Beta-blockers. Retrieved from [Link]

  • Chem Help ASAP. (2020, May 2). Structure Activity Relationship of Beta Adrenergic Receptor Blockers. YouTube. Retrieved from [Link]

  • Reddit. (2022, February 28). [9 min read] Structure-Activity Relationship - How beta blockers became what they are! r/OrganicChemistry. Retrieved from [Link]

  • Pellock, S. J., Redinbo, M. R., & James, J. R. (2019). In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β-glucuronidase targeting compound Inh 1. Xenobiotica, 49(12), 1471–1480. Retrieved from [Link]

  • Mehvar, R. (n.d.). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. University of Alberta. Retrieved from [Link]

  • Bax, N. D., Lennard, M. S., & Tucker, G. T. (1981). Do beta blockers differ in their effects on hepatic microsomal enzymes and liver blood flow?. British Journal of Clinical Pharmacology, 12(4), 553–556. Retrieved from [Link]

  • Palacharla, V. R. C., Nirogi, R., Kumar, N., & Nandakumar, K. (2025). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. European Journal of Drug Metabolism and Pharmacokinetics, 50(2). Retrieved from [Link]

  • ChemHelp ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube. Retrieved from [Link]

  • Masubuchi, Y., & Horie, T. (2004). Propranolol oxidation by human liver microsomes--the use of cumene hydroperoxide to probe isoenzyme specificity and regio- and stereoselectivity. Biochemical Pharmacology, 67(11), 2099–2106. Retrieved from [Link]

  • Cruickshank, J. M. (1980). The clinical importance of cardioselectivity and lipophilicity in beta blockers. American Heart Journal, 100(2), 160–178. Retrieved from [Link]

  • Palacharla, V. R. C., Nirogi, R., Kumar, N., & Nandakumar, K. (2025). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. European Journal of Drug Metabolism and Pharmacokinetics, 50(2). Retrieved from [Link]

  • Li, Y., et al. (2021). Metabolic Differences of Propranolol Enantiomers in Different Species of Liver Microsomes by HPLC-MS/MS. Journal of Kunming Medical University, 42(1), 1-8. Retrieved from [Link]

  • Grime, K., et al. (2017). Intrinsic Clearance Assay Incubational Binding: A Method Comparison. Drug Metabolism and Disposition, 45(4), 393-400. Retrieved from [Link]

  • Bodhankar, S. L., et al. (2007). Beta-blocking activity of PP-34, a newly synthesized aryloxypropanolamine derivative, and its cardioprotective effect against ischaemia/reperfusion injury in laboratory animals. Journal of Pharmacy and Pharmacology, 59(3), 427-434. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2018). Strategy for Extending Half-life in Drug Design and Its Significance. ACS Medicinal Chemistry Letters, 9(4), 281–285. Retrieved from [Link]

  • Jin, J., et al. (2018). Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. European Journal of Medicinal Chemistry, 150, 757-770. Retrieved from [Link]

  • Bodhankar, S. L., et al. (2007). Cardioprotective and β-adrenoceptor antagonistic activity of a newly synthesized aryloxypropanolamine derivative PP-36. Iranian Journal of Pharmacology & Therapeutics, 6(1), 57-64. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3-(2-methoxyphenoxy)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Amino-3-(2-methoxyphenoxy)propan-2-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。